Z-Leu-ser-ome
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-12(2)9-14(16(22)19-15(10-21)17(23)25-3)20-18(24)26-11-13-7-5-4-6-8-13/h4-8,12,14-15,21H,9-11H2,1-3H3,(H,19,22)(H,20,24)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUNVSBGKCAFKZ-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Leu-Ser-OMe CAS number 1676-81-9 properties
N-Benzyloxycarbonyl-L-leucyl-L-serine methyl ester
Executive Summary
Z-Leu-Ser-OMe (N-Benzyloxycarbonyl-L-leucyl-L-serine methyl ester) is a protected dipeptide derivative widely utilized as a synthetic intermediate in peptide chemistry and as a substrate for characterizing serine protease specificity.
Critical Identity Correction: A common database error or confusion exists regarding the CAS number for this compound.
-
The User-Provided CAS (1676-81-9) corresponds to Z-Ser-OMe (N-Benzyloxycarbonyl-L-serine methyl ester), a single amino acid derivative.[1]
-
The Correct CAS for this compound is 40290-56-0 .[2]
This guide addresses the properties, synthesis, and applications of the dipeptide This compound , while explicitly distinguishing it from the precursor Z-Ser-OMe to ensure experimental safety and accuracy.
Part 1: Chemical Identity & Physicochemical Profile[3][4]
To prevent experimental error, the distinction between the target dipeptide and the CAS-linked single amino acid must be established immediately.
Table 1: Comparative Identity Profile
| Feature | Target Compound: this compound | Conflicting CAS: Z-Ser-OMe |
| CAS Number | 40290-56-0 | 1676-81-9 |
| Full Name | N-Benzyloxycarbonyl-L-leucyl-L-serine methyl ester | N-Benzyloxycarbonyl-L-serine methyl ester |
| Structure Type | Dipeptide Derivative | Amino Acid Derivative |
| Formula | C₁₈H₂₆N₂O₆ | C₁₂H₁₅NO₅ |
| Molecular Weight | 366.41 g/mol | 253.25 g/mol |
| Role | Protease Substrate / Synthetic Intermediate | Starting Material (Amine Component Precursor) |
| Solubility | DMSO, Methanol, DMF | Methanol, Ethyl Acetate, Chloroform |
Physicochemical Properties (this compound)[2][3]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically 168–172 °C (dependent on crystallization solvent).
-
Solubility: Soluble in polar organic solvents (DMF, DMSO, MeOH). Sparingly soluble in water.
-
Stability: Stable at -20°C. Susceptible to hydrolysis (ester and peptide bond) under basic conditions or in the presence of specific enzymes.
Part 2: Synthetic Routes & Optimization
The synthesis of this compound is a classic example of solution-phase peptide coupling. It involves the reaction of a carboxyl-activated Z-Leucine with the free amine of Serine methyl ester.
Reaction Logic[5]
-
Protection Strategy: The N-terminus is protected by the Benzyloxycarbonyl (Z/Cbz) group to prevent self-coupling. The C-terminus of the acceptor is protected as a Methyl Ester (OMe).
-
Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) is preferred to minimize racemization of the Leucine residue.
-
Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) is used to liberate the free amine from H-Ser-OMe·HCl.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for this compound via DCC/HOBt coupling.
Detailed Experimental Protocol
Reagents:
-
Z-Leu-OH (1.0 eq)
-
H-Ser-OMe[3]·HCl (1.1 eq)
-
HOBt (1.1 eq)[4]
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Solvent: Anhydrous DCM or DMF.[4]
Procedure:
-
Activation: Dissolve Z-Leu-OH (10 mmol) and HOBt (11 mmol) in anhydrous DCM (50 mL) at 0°C.
-
Coupling Agent: Add EDC·HCl (11 mmol) and stir for 15 minutes at 0°C to form the active ester.
-
Amine Addition: In a separate vessel, dissolve H-Ser-OMe·HCl (11 mmol) in DCM (20 mL) and add NMM (11 mmol) to neutralize the salt. Add this solution dropwise to the activated Z-Leu-OH mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1).
-
Workup:
-
Dilute with Ethyl Acetate (100 mL).
-
Wash sequentially with: 1M KHSO₄ (3x), Saturated NaHCO₃ (3x), and Brine (1x).
-
Scientific Note: The acid wash removes unreacted amine and imidazole byproducts; the basic wash removes unreacted acid.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography if necessary.
Part 3: Biological Applications & Enzymology[6][8]
This compound serves as a specific probe for enzyme kinetics and a building block for bioactive peptides.
Protease Substrate Specificity
The Leu-Ser bond is a target for specific serine proteases.
-
Elastase: Preferentially cleaves peptide bonds where the P1 residue (Leucine) is aliphatic and hydrophobic. This compound can act as a substrate to map the S1 pocket specificity of elastase-like enzymes.
-
Cathepsin G: A neutrophil serine protease with dual specificity (chymotrypsin-like and elastase-like). It can recognize the Leucine residue at P1.
Enzymatic Hydrolysis Pathway
Researchers use this compound to distinguish between Proteolytic (peptide bond cleavage) and Esterolytic (ester bond cleavage) activity.
Figure 2: Divergent hydrolysis pathways. Proteases cleave the internal amide bond; Esterases cleave the terminal methyl ester.
Part 4: Handling, Stability, and QC
Storage and Stability[8][9][10]
-
Temperature: Store at -20°C for long-term stability.
-
Moisture: Hygroscopic. Store in a desiccator.
-
Shelf Life: 2 years if kept dry and frozen.
Quality Control (Self-Validation)
To ensure the integrity of this compound, perform the following checks:
-
HPLC: Purity >98%. (Column: C18; Gradient: Water/Acetonitrile with 0.1% TFA).
-
Validation: Verify absence of Z-Leu-OH (starting material) peak.
-
-
Mass Spectrometry (ESI-MS): Confirm [M+H]⁺ = 367.4 and [M+Na]⁺ = 389.4.
-
NMR (1H): Confirm the presence of the Z-group aromatics (7.3 ppm), the Leucine methyls (0.9 ppm), and the O-Methyl singlet (3.7 ppm).
References
-
PubChem. (2025).[6][7] this compound Compound Summary (CID 7350008). National Library of Medicine. [Link]
-
Indian Academy of Sciences. (2024). Synthetic nucleases crafted from L-lysine: Synthesis of this compound intermediate.[Link]
Sources
- 1. N-Cbz-L-serine methyl ester | CAS#:1676-81-9 | Chemsrc [chemsrc.com]
- 2. 页面加载中... [china.guidechem.com]
- 3. CAS 5680-80-8: L-Serine, methyl ester, hydrochloride (1:1) [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Leu-Ser | C9H18N2O4 | CID 6992130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility of Z-Leu-Ser-OMe: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug development and biochemical research, the dipeptide Z-Leu-Ser-OMe (N-α-benzyloxycarbonyl-L-leucyl-L-serine methyl ester) represents a class of molecules with significant potential. As intermediates in peptide synthesis and as potential bioactive molecules themselves, their utility is fundamentally governed by their behavior in solution.[1] Proper solubilization is not merely a preparatory step; it is a critical parameter that influences assay performance, reproducibility, and the ultimate success of a research endeavor. This guide provides an in-depth technical overview of the solubility characteristics of this compound in two commonly used solvents, dimethyl sulfoxide (DMSO) and water, offering a framework for its effective use in a laboratory setting.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C18H26N2O6 | [2] |
| Molecular Weight | 366.4 g/mol | [2] |
| Structure | ||
| This compound | ||
| Predicted Net Charge at Neutral pH | 0 (Neutral) | General peptide charge calculation principles[3] |
The presence of the benzyloxycarbonyl (Z) group and the methyl ester (OMe) modification significantly influences the molecule's polarity and, consequently, its solubility. The bulky, aromatic Z-group introduces a hydrophobic character, while the peptide backbone and the serine hydroxyl group contribute hydrophilic properties. The methyl esterification of the C-terminus neutralizes the negative charge of the carboxylic acid, rendering the overall molecule neutral at a physiological pH.[3][4]
Solubility in DMSO and Water: A Theoretical and Practical Framework
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds. For hydrophobic or neutral peptides, DMSO is often the solvent of choice.[4][5][6] Given the hydrophobic nature of the Z-group and the overall neutrality of this compound, it is predicted to be readily soluble in DMSO.
Experimental Insight: For many N-protected peptides and related molecules, concentrations of 10-50 mg/mL in DMSO are often achievable. However, for most cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5% to 1%) to avoid cytotoxicity.[3][5]
Solubility in Water
The solubility of this compound in water is expected to be significantly lower than in DMSO. The hydrophobic Z-group is likely to limit its dissolution in aqueous media. While the peptide backbone and serine's hydroxyl group offer some hydrophilicity, they may not be sufficient to overcome the hydrophobicity of the rest of the molecule.
Causality in Experimental Choices: Attempting to dissolve a hydrophobic peptide directly in an aqueous buffer can lead to the formation of insoluble aggregates, making subsequent solubilization difficult.[7] Therefore, a "trial-and-error" approach with a small amount of the compound is the most scientifically sound and resource-conscious method.
Experimental Protocols for Solution Preparation
The following protocols are designed as a self-validating system to determine the solubility of this compound and prepare solutions for experimental use.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, which can then be diluted into aqueous buffers for working solutions.
Step-by-Step Methodology:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh: Accurately weigh a small, precisely known amount of the peptide (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add a calculated volume of pure, anhydrous DMSO to achieve a high target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube for 30-60 seconds. If the solid does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied to aid dissolution.[7][8]
-
Observation: Visually inspect the solution against a light source to ensure there are no suspended particles. If the solution is clear, the peptide is soluble at that concentration.
-
Storage: Store the DMSO stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer, a common practice for introducing hydrophobic compounds into biological assays.
Step-by-Step Methodology:
-
Thaw Stock: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Buffer: Have the desired aqueous buffer (e.g., PBS, Tris) ready in a separate tube.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-wise to the buffer. This gradual addition helps to prevent the peptide from precipitating out of solution.[7]
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is compatible with the experimental system (e.g., <0.5% for cell-based assays).
-
Immediate Use: It is recommended to prepare aqueous working solutions fresh for each experiment and use them promptly, as the stability of peptides in aqueous solutions can be limited.
Caption: Workflow for preparing an aqueous working solution from a DMSO stock.
Conclusion: Best Practices for Handling this compound
While precise solubility data for this compound is not widely published, a systematic approach grounded in the principles of peptide chemistry allows for its effective use in research. The high likelihood of good solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions. Subsequent careful dilution into aqueous buffers enables its application in a variety of experimental contexts. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently and reproducibly prepare solutions of this compound, ensuring the integrity and success of their scientific investigations.
References
-
PubChem. This compound | C18H26N2O6. National Center for Biotechnology Information. [Link]
-
LifeTein. How to dissolve, handle and store synthetic peptides. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. [Link]
-
iris-biotech.de. How to dissolve a peptide? [Link]
-
Watanabe Chem. Z-Leu-OMe. [Link]
-
MP Biomedicals. Z-Leu-Glu(Ome)-His-Asp(Ome)-Fluoromethylketone. [Link]
-
RSC Publishing. Spontaneous Aminolytic Cyclization and Self‐Assembly of Dipeptide Methyl Esters in Water. [Link]
-
ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. [Link]
-
genaxxon.com. Peptide solubility guidelines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C18H26N2O6 | CID 7350008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. agrisera.com [agrisera.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
Executive Summary: The "Hydrolysis Trap" in Protease Assays
Technical Assessment: Stability Profile of Z-Leu-Ser-OMe in Aqueous Systems
This compound (N-benzyloxycarbonyl-L-leucyl-L-serine methyl ester) is a widely utilized substrate for serine proteases, particularly Cathepsin G and Chymotrypsin. However, its utility is frequently compromised by its inherent instability in aqueous alkaline buffers.
The methyl ester moiety (–OMe) is highly susceptible to base-catalyzed hydrolysis (saponification), converting the substrate into its corresponding acid, Z-Leu-Ser-OH. This degradation product is often a competitive inhibitor or a non-substrate, leading to artificially low
This guide details the degradation mechanisms of this compound and provides a self-validating protocol to ensure kinetic accuracy.
Part 1: Chemical Architecture & Degradation Mechanisms
Structural Vulnerabilities
The molecule consists of a hydrophobic Z-protecting group, a dipeptide backbone, and a C-terminal methyl ester.
-
Z-Group (Cbz): Chemically stable in standard aqueous buffers (pH 2–12). It prevents diketopiperazine (DKP) formation by blocking the N-terminal amine, effectively shutting down the intramolecular nucleophilic attack common in unprotected dipeptide esters.
-
Serine Hydroxyl: The
-hydroxyl group of serine can act as an intramolecular nucleophile or facilitate general base catalysis, slightly accelerating ester hydrolysis compared to non-hydroxylated residues (e.g., Z-Leu-Ala-OMe). -
Methyl Ester (OMe): The critical failure point. In the presence of hydroxide ions (
), the ester carbonyl undergoes nucleophilic attack.
The Degradation Pathway (Saponification)
The primary instability mechanism is base-catalyzed hydrolysis . This reaction follows second-order kinetics (dependent on [Substrate] and [
Figure 1: Mechanism of base-catalyzed hydrolysis of this compound. The reaction is irreversible in aqueous media.
Part 2: Critical Experimental Variables
pH Sensitivity
The half-life (
| pH Condition | Estimated Stability ( | Kinetic Implication |
| pH < 6.0 | > 24 Hours | Negligible background hydrolysis. Ideal for storage. |
| pH 7.0 - 7.4 | 4 - 6 Hours | Manageable. Requires background subtraction controls. |
| pH 8.0 | < 60 Minutes | Critical Risk. Significant degradation during assay setup. |
| pH > 9.0 | < 10 Minutes | Unsuitable for steady-state kinetics without rapid-mixing flow methods. |
Solvent Effects (DMSO/Ethanol)
This compound is sparingly soluble in water. Stock solutions must be prepared in anhydrous DMSO or Ethanol.
-
DMSO: Preferred.[1][2] It is non-protic and does not participate in transesterification.
-
Ethanol/Methanol: Avoid if possible. Using alcohols as co-solvents can lead to transesterification (swapping OMe for OEt), altering the substrate specificity (
).
Buffer Composition
-
Phosphate Buffers: Can act as general bases, accelerating hydrolysis slightly more than "Good's Buffers" (HEPES, MOPS, MES).
-
Tris: Contains a primary amine that can theoretically cause aminolysis (forming Z-Leu-Ser-NH-Tris) at high pH and temperature, though hydrolysis usually dominates.
Part 3: Validated Experimental Protocol
To ensure data integrity, you must treat this compound as a "Zero-Time" reagent . Do not prepare bulk dilutions in aqueous buffer.
Reagent Preparation
-
Stock Solution: Dissolve this compound to 10–50 mM in anhydrous DMSO .
-
Validation: Check water content of DMSO.[1] Moisture in DMSO will degrade the stock over weeks at -20°C.
-
-
Storage: Aliquot into small volumes (e.g., 50
) to avoid freeze-thaw cycles. Store at -20°C with desiccant.
The "Inject-and-Read" Workflow
This protocol minimizes the time the ester spends in the "danger zone" (aqueous buffer).
Figure 2: Minimized aqueous exposure workflow to prevent non-enzymatic hydrolysis.
Background Correction (Mandatory)
In every kinetic run, you must run a "No-Enzyme Control" :
-
Prepare buffer + this compound (same concentration as sample).
-
Measure absorbance/signal change over time.
-
Calculation:
.-
Note: If
is >10% of , your pH is likely too high, or the reagent is degraded.
-
Part 4: Analytical Quality Control (HPLC)
Before starting a major campaign, validate the purity of your this compound stock.
Method: Reverse-Phase HPLC
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5
). -
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 257 nm (Z-group phenyl ring).
Interpretation:
-
Z-Leu-Ser-OH (Hydrolysis Product): Elutes earlier (more polar).
-
This compound (Intact Substrate): Elutes later (more hydrophobic).
-
Acceptance Criteria: Purity > 95%. If Free Acid > 5%, repurify or discard.
References
-
Wharton, C. W., Cornish-Bowden, A., Brocklehurst, K., & Crook, E. M. (1974). Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain.[3] Biochemical Journal, 141(2), 365–381.[3] Link
-
Petz, D., & Schneider, F. (1976). Kinetic analysis of the catalytic properties of peptides in ester hydrolysis. Zeitschrift für Naturforschung C, 31(11-12), 675–678. Link
-
Bender, M. L. (1960).[4] Mechanisms of catalysis of nucleophilic reactions of carboxylic acid derivatives. Chemical Reviews, 60(1), 53–113. Link
-
Cayman Chemical. (2022).[5] Product Information: L-Leucyl-L-Leucine methyl ester (hydrochloride).[5][6] (Provides solubility/stability data relevant to dipeptide methyl esters). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain- and papain-catalysed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Optimized Coupling Protocols for Z-Leu-Ser-OMe Synthesis
Abstract & Strategic Analysis
The dipeptide Z-Leu-Ser-OMe (N-benzyloxycarbonyl-L-leucyl-L-serine methyl ester) represents a critical structural motif in protease inhibitor design and substrate kinetics studies. Synthesizing this molecule presents a classic chemoselectivity challenge: coupling the carboxyl group of Z-Leu-OH to the amine of H-Ser-OMe without protecting the serine hydroxyl group.
The Core Challenge: O-Acylation vs. N-Acylation The side-chain hydroxyl of serine is nucleophilic. Under standard uncontrolled coupling conditions, the activated Z-Leu species can react with the hydroxyl group (O-acylation) rather than the amine, leading to ester byproducts or O-to-N acyl migration. Furthermore, Leucine is susceptible to racemization during activation.
This guide presents two validated protocols to solve this:
-
Chemical Route (EDC/HOBt): Uses low-temperature activation to kinetically favor amide bond formation over esterification.
-
Enzymatic Route (Thermolysin): Uses a metalloprotease to catalyze the reaction with absolute stereospecificity and zero side-chain protection requirements.
Method A: Chemical Coupling (EDC/HOBt)
Rationale: The use of EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-Hydroxybenzotriazole) is the "Gold Standard" for coupling unprotected serine. HOBt forms an active ester in situ that is reactive enough to aminolyze (form the amide) but not reactive enough to significantly O-acylate the serine hydroxyl under controlled temperatures.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Carboxyl Component: Z-Leu-OH (1.0 equiv)
-
Coupling Agent: EDC·HCl (1.1 equiv)
-
Additive: HOBt (anhydrous) (1.1 equiv)[3]
-
Base: N-Methylmorpholine (NMM) (1.0 equiv - strictly controlled)
-
Solvent: Anhydrous DMF or DCM/DMF (4:1 ratio)
Protocol Steps
-
Activation (The "Cold Start"):
-
Amine Preparation:
-
In a separate vial, dissolve H-Ser-OMe·HCl (10 mmol) in minimal DMF (5 mL).
-
Add NMM (10 mmol) to neutralize the salt.
-
Critical: Do not use excess base. Excess base catalyzes O-acylation.
-
-
Coupling:
-
Add the neutralized Serine solution dropwise to the activated Z-Leu mixture at 0°C.
-
Maintain 0°C for 1 hour, then allow the reaction to slowly warm to room temperature (RT) over 4–12 hours.
-
-
Workup (Acid/Base Wash):
-
Evaporate DMF under reduced pressure (or dilute with large excess Ethyl Acetate).
-
Wash the organic layer sequentially with:
-
10% Citric Acid (removes unreacted amine/EDC urea).
-
Saturated NaHCO₃ (removes unreacted Z-Leu-OH and HOBt).
-
Brine (drying).
-
-
Dry over Na₂SO₄ and concentrate.
-
Workflow Visualization
Figure 1: Chemical coupling workflow emphasizing the separate activation and amine neutralization steps to prevent side reactions.
Method B: Enzymatic Coupling (Thermolysin)
Rationale: Thermolysin is a metalloprotease that specifically hydrolyzes peptide bonds at the N-terminal side of hydrophobic residues (like Leucine).[6] By running the reaction in reverse (thermodynamic control) or using an activated donor (kinetic control) in an organic solvent, the enzyme catalyzes peptide bond formation.
-
Major Advantage: Enzymes are regioselective. Thermolysin will never attack the Serine side-chain hydroxyl, completely eliminating O-acylation risks.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Enzyme: Thermolysin (Protease Type X from Bacillus thermoproteolyticus)
-
Substrates: Z-Leu-OH and H-Ser-OMe.HCl
-
Solvent System: Ethyl Acetate : Tris-HCl Buffer (0.1M, pH 7.5) [Biphasic System]
Protocol Steps
-
Phase Preparation:
-
Organic Phase: Dissolve Z-Leu-OH (200 mg) in Ethyl Acetate (10 mL).
-
Aqueous Phase: Dissolve H-Ser-OMe.HCl (excess, ~2 equiv) in 0.1M Tris-HCl buffer containing 10mM CaCl₂ (calcium is required for Thermolysin stability). Adjust pH to 7.5 with NaOH.
-
-
Enzymatic Reaction:
-
Combine the two phases.
-
Add Thermolysin (approx. 10 mg).
-
Stir vigorously at 40°C . The reaction occurs at the interface or via saturation of the aqueous phase.
-
-
Monitoring & Termination:
-
Monitor via HPLC. The product (this compound) will partition preferentially into the organic phase (Ethyl Acetate), driving the equilibrium forward.
-
Reaction time: Typically 24–48 hours.
-
-
Purification:
-
Separate the phases.
-
Wash the Ethyl Acetate layer with 5% Na₂CO₃ (removes unreacted Z-Leu-OH) and water.
-
Evaporate to yield high-purity product.
-
Mechanism Visualization
Figure 2: Thermolysin-mediated condensation.[7] The enzyme specifically binds the hydrophobic Leucine (P1), facilitating attack by Serine (P1').
Analytical Validation (QC)
To ensure the protocol succeeded without side reactions, the following QC steps are mandatory:
| Analytical Method | Target Parameter | Acceptance Criteria |
| HPLC (C18 Column) | Purity | Single peak > 95%. (Retention time of O-acyl byproduct is distinct from N-acyl product). |
| 1H NMR (DMSO-d6) | Structure Verification | Serine |
| Chiral HPLC | Racemization | D-Leu isomer content < 1.0%. |
| Mass Spec (ESI) | Identity | [M+H]+ matches theoretical mass. |
Troubleshooting Guide
Issue: Low Yield due to O-Acylation (Chemical Method)
-
Cause: Reaction temperature too high or excess base used.
-
Fix: Ensure activation is strictly at 0°C. Use exactly 1.0 equivalent of base for the amine salt. Switch to EDC/Oxyma which is reported to be even safer than HOBt for suppressing racemization and side reactions.
Issue: Incomplete Reaction (Enzymatic Method)
-
Cause: Product inhibition or pH drift.
-
Fix: Maintain pH 7.5 strictly. If the reaction stalls, add fresh enzyme or increase the concentration of the amine component (H-Ser-OMe) to push equilibrium.
References
-
BenchChem. Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. Retrieved from 3
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 4
-
Isowa, Y., et al. Thermolysin-catalyzed peptide bond synthesis. (Classic mechanism reference). Retrieved from 8
-
Organic Syntheses. Procedure: Z-L-Phg-Val-OMe (Demonstrating EDC/Oxyma protocols). Retrieved from 2
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Poly(L-serine) via Ring-Opening Polymerization of a Protected Serine Monomer
Audience: Researchers, scientists, and drug development professionals engaged in polypeptide synthesis, biomaterials science, and advanced drug delivery systems.
Abstract: Poly(L-serine) is a polypeptide of significant interest in the biomedical field due to its hydrophilicity, biocompatibility, and the functional potential of its hydroxyl side chains for further modification.[1][2][3] However, its synthesis is complicated by the reactivity of this same hydroxyl group and the tendency of the final polymer to adopt a water-insoluble β-sheet conformation.[4] This guide provides a comprehensive, field-proven protocol for the synthesis of high molecular weight poly(L-serine). We will address the common starting point of a protected L-serine amino acid and detail its conversion into an N-carboxyanhydride (NCA) monomer, followed by controlled ring-opening polymerization (ROP) and subsequent deprotection. While the specified precursor Z-Leu-Ser-OMe is a dipeptide not suitable for direct homopolymerization into poly(L-serine), we will first conceptually outline a hypothetical pathway to generate a suitable serine monomer from such a starting point before detailing the experimentally validated protocol starting from L-serine.
Conceptual Framework: From Dipeptide to Homopolymer
A common challenge in custom polymer synthesis is adapting a non-standard starting material to a validated synthetic route. The specified precursor, N-benzyloxycarbonyl-L-leucyl-L-serine methyl ester (this compound)[5], contains both leucine and serine. To generate a homopolymer of poly(L-serine), the leucine must be cleaved, and the resulting serine derivative must be converted into a polymerizable monomer.
Causality Behind the Strategy: Direct polymerization of this compound would result in a copolymer, poly(Leu-co-Ser), with an alternating sequence, not the desired poly(L-serine) homopolymer. Therefore, a multi-step conversion is necessary. The most robust and widely adopted method for synthesizing high molecular weight polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[6][7][8] Our conceptual strategy is thus to convert the serine moiety of the dipeptide into a protected serine-NCA monomer.
The logical workflow is as follows:
Figure 1: Conceptual workflow from a dipeptide precursor to poly(L-serine).
This guide will focus on the experimentally validated and optimized pathway, beginning with the crucial side-chain protection of L-serine.
Part I: Synthesis of O-Benzyl-L-Serine N-Carboxyanhydride (Bn-Ser-NCA)
Expertise & Experience: The Rationale for Side-Chain Protection
The serine hydroxyl group is nucleophilic and can interfere with the NCA ring-opening polymerization process, leading to chain termination, branching, and low molecular weight products. Therefore, protecting this group is paramount. The benzyl ether is an ideal protecting group for this purpose due to its stability under the basic or nucleophilic conditions of ROP and its clean removal via methods like catalytic hydrogenation, which do not degrade the polypeptide backbone.[9]
Protocol 1: Synthesis of O-Benzyl-L-Serine
This step converts commercially available L-serine into its side-chain protected form.
-
Reagent Preparation: Prepare a solution of sodium hydroxide (2.0 eq) in water.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-serine (1.0 eq) in the NaOH solution. Cool the flask to 0°C in an ice bath.
-
Benzylation: Add benzyl chloride (1.5 eq) dropwise to the stirred solution over 1 hour, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24-48 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, wash the reaction mixture with diethyl ether to remove excess benzyl chloride.
-
Isolation: Carefully acidify the aqueous layer with concentrated HCl to a pH of ~6. The product, O-benzyl-L-serine, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water and then with a small amount of cold ethanol. Dry the product under vacuum.
Protocol 2: Synthesis of O-Benzyl-L-Serine NCA (Bn-Ser-NCA)
This protocol converts the protected amino acid into a polymerizable NCA monomer using triphosgene.
CRITICAL SAFETY NOTE: Triphosgene is highly toxic and moisture-sensitive. This procedure must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a dry nitrogen atmosphere, suspend O-benzyl-L-serine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Phosgenation: Add triphosgene (0.4 eq) to the suspension in one portion. The mixture will typically remain a suspension.
-
Reaction: Heat the reaction mixture to 40-50°C with stirring. The suspension should gradually become a clear solution over 1-2 hours as the NCA forms. Monitor the reaction by observing the dissolution of the starting material.
-
Isolation: Once the reaction is complete (clear solution), remove the solvent under reduced pressure without heating. This is critical to prevent premature polymerization of the NCA.
-
Recrystallization: The crude NCA is purified by recrystallization. Dissolve the crude product in a minimal amount of hot, anhydrous THF or ethyl acetate and add anhydrous hexane until turbidity is observed. Allow the solution to cool slowly, first to room temperature and then to -20°C, to induce crystallization.
-
Final Product: Collect the white crystalline product by filtration in a dry environment (e.g., glovebox or under nitrogen flow), wash with anhydrous hexane, and dry thoroughly under high vacuum. Store the purified NCA at -20°C under an inert atmosphere.
Part II: Ring-Opening Polymerization of Bn-Ser-NCA
Trustworthiness: A Self-Validating System
The ROP of NCAs allows for the synthesis of polypeptides with controlled molecular weights and narrow molecular weight distributions.[10] The degree of polymerization (DP) can be estimated by the monomer-to-initiator ratio ([M]/[I]). This predictability makes the protocol inherently self-validating; the experimental molecular weight should correlate with the theoretical target.
Protocol 3: Polymerization of Bn-Ser-NCA
-
Monomer & Initiator Preparation: In a glovebox, dissolve the purified Bn-Ser-NCA (e.g., 500 mg) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 5-10% (w/v). Prepare a stock solution of the initiator, such as benzylamine, in anhydrous DMF.
-
Initiation: Calculate the required volume of the initiator stock solution to achieve the target [M]/[I] ratio (e.g., for a target DP of 100, [M]/[I] = 100). Add the initiator to the stirred monomer solution via syringe.
-
Polymerization: Seal the reaction vessel and allow it to stir at room temperature for 48-72 hours.
-
Monitoring: The polymerization can be monitored by FTIR spectroscopy. A sample is taken periodically, and the disappearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹) is observed.[11]
-
Termination & Isolation: Once the polymerization is complete (NCA peaks have disappeared), the polymer is isolated by precipitation. Pour the viscous DMF solution into a large volume of a non-solvent, such as methanol or diethyl ether, with vigorous stirring.
-
Purification: Collect the white, fibrous precipitate of poly(O-benzyl-L-serine) by centrifugation or filtration. Wash the polymer multiple times with the precipitation solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer under high vacuum to a constant weight.
Part III: Deprotection to Yield Poly(L-serine)
Expertise & Experience: Choosing the Right Deprotection Method
The final step is the removal of the benzyl protecting groups to yield poly(L-serine). It is crucial to use conditions that avoid racemization of the stereocenters. Treatment with strong bases can lead to racemization of serine residues.[9] Therefore, acidic or hydrogenation methods are strongly preferred.
Protocol 4: Hydrogenolysis of Poly(O-Benzyl-L-Serine)
-
Reaction Setup: Dissolve the dried poly(O-benzyl-L-serine) in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of DMF and acetic acid.
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt% of the polymer) to the solution.
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically at 50-60 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Workup: After the reaction, carefully vent the hydrogen and purge the system with nitrogen. Remove the Pd/C catalyst by filtration through a pad of Celite. Caution: The catalyst may be pyrophoric and should be handled while wet.
-
Isolation & Purification: Remove the solvent (TFA) under reduced pressure. The resulting crude poly(L-serine) is often insoluble in most common solvents except for harsh ones like dichloroacetic acid or hexafluoroisopropanol. Purify the polymer by extensive dialysis against deionized water to remove residual salts and solvents, followed by lyophilization to obtain a white, fluffy solid.
Figure 2: Detailed experimental workflow for poly(L-serine) synthesis.
Quantitative Data & Characterization
Table 1: Summary of a Typical Synthesis Protocol
| Step | Key Reagents | Molar Ratio (Typical) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1. Benzylation | L-Serine, Benzyl Chloride, NaOH | 1 : 1.5 : 2 | Water | 0 → RT | 24-48 | 60-75% |
| 2. NCA Synthesis | O-Benzyl-L-Serine, Triphosgene | 1 : 0.4 | Anhydrous THF | 40-50 | 1-2 | 70-85% |
| 3. ROP | Bn-Ser-NCA, Benzylamine | [M]/[I] = 20 to 200 | Anhydrous DMF | RT | 48-72 | >90% |
| 4. Deprotection | Poly(O-Benzyl-L-Serine), Pd/C | 1 : 0.1 (w/w) | TFA | RT | 24-48 | >95% |
Expected Characterization Results
-
¹H NMR (in TFA-d): Successful deprotection is confirmed by the complete disappearance of the benzyl aromatic protons (~7.3 ppm) and benzylic protons (~4.5-5.1 ppm). The spectrum of poly(L-serine) will show broad peaks corresponding to the polypeptide backbone.
-
FTIR: The final polymer will exhibit characteristic amide I (~1630 cm⁻¹) and amide II (~1530 cm⁻¹) bands. The position of the amide I band around 1630 cm⁻¹ is indicative of a β-sheet secondary structure, which is the expected conformation for pure poly(L-serine).[6][9]
-
SEC/GPC (using appropriate columns/solvents): This analysis determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A controlled polymerization should yield a PDI below 1.3.
References
-
He, X., et al. (2012). Water-Soluble Poly(L-serine)s with Elongated and Charged Side-Chains: Synthesis, Conformations and Cell-Penetrating Properties. Biomacromolecules, 13(9), 2609–2615. [Link]
-
Watanabe, T., et al. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 2(3), 147–156. [Link]
-
Watanabe, T., et al. (2021). Effect of Poly(l-serine) Additives with Different Primary Structures on the Mechanical Properties of Poly(vinyl alcohol) Films. Biomacromolecules. [Link]
-
Ouchi, M., et al. (2007). Synthesis and Anionic Ring-Opening Polymerization Behavior of Amino Acid-Derived Cyclic Carbonates. Journal of Polymer Science Part A: Polymer Chemistry, 45(24), 5971-5981. [Link]
-
Bohak, Z., & Katchalski, E. (1963). Synthesis, Characterization, and Racemization of Poly-L-serine. Biochemistry, 2(2), 228–237. [Link]
-
Bohak, Z., & Katchalski, E. (1963). Synthesis, Characterization, and Racemization of Poly-L-serine. Biochemistry, 2(2), 228-237. [Link]
-
de Gracia Lux, C., et al. (2015). Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. Organic & Biomolecular Chemistry, 23(40). [Link]
-
Wang, S., & Lu, H. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox. ACS Macro Letters. [Link]
-
Lu, H., & Cheng, J. (2018). Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. Royal Society of Chemistry. [Link]
-
Zhang, S., et al. (2011). Preparation of poly(serine ester)s by ring-opening polymerization of N-trityl serine lactone under catalysis of ZnEt2. Chinese Journal of Polymer Science, 29, 552–559. [Link]
-
Gombotz, W. R., & Hoffman, A. S. (1994). Poly(Amino Acids) by XPS: Analysis of Poly(L-Serine). Surface Science Spectra, 3(1), 26-31. [Link]
-
de Gracia Lux, C., et al. (2015). Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. Organic & Biomolecular Chemistry. [Link]
-
de Gracia Lux, C., et al. (2015). Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. ResearchGate. [Link]
-
de Gracia Lux, C., et al. (2025). Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. ChemRxiv. [Link]
-
Benavides, I., & Deming, T. J. (2023). Controlled synthesis and properties of poly(L-homoserine). ACS Macro Letters, 12(4), 518-522. [Link]
-
Katsumi, H., et al. (2022). L-Serine-Modified Poly-L-Lysine as a Biodegradable Kidney-Targeted Drug Carrier for the Efficient Radionuclide Therapy of Renal Cell Carcinoma. Pharmaceutics, 14(9), 1946. [Link]
-
Colpaert, Y., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(24), 5849-5854. [Link]
-
Higuchi, Y., et al. (2018). l-Serine–modified polyamidoamine dendrimer as a highly potent renal targeting drug carrier. PNAS, 115(41), 10308-10313. [Link]
-
Katsumi, H., et al. (2022). L-Serine-Modified Poly-L-Lysine as a Biodegradable Kidney-Targeted Drug Carrier for the Efficient Radionuclide Therapy of Renal Cell Carcinoma. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Wang, Y., et al. (2024). Engineering Kidney-Targeted Drug Delivery Systems: Principles, Materials, and Emerging Strategies. International Journal of Nanomedicine, 19, 1347–1371. [Link]
-
He, X., et al. (2012). Water-Soluble Poly(L-serine)s with Elongated and Charged Side-Chains: Synthesis, Conformations, and Cell-Penetrating Properties. ResearchGate. [Link]
-
Vicent, M. J., & Duncan, R. (2012). Amphiphilic poly(l-amino acids): New materials for drug delivery. Journal of Controlled Release, 161(2), 487-497. [Link]
Sources
- 1. L-Serine-Modified Poly-L-Lysine as a Biodegradable Kidney-Targeted Drug Carrier for the Efficient Radionuclide Therapy of Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. dovepress.com [dovepress.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. This compound | C18H26N2O6 | CID 7350008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of poly- N -(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00985E [pubs.rsc.org]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Water-Soluble Poly(L-serine)s with Elongated and Charged Side-Chains: Synthesis, Conformations and Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
preparation of Z-Leu-Ser-OMe stock solutions for cell culture
Application Note: High-Integrity Preparation of Z-Leu-Ser-OMe Stock Solutions for Cell Culture
Part 1: Executive Summary & Scientific Context
This compound (C₁₈H₂₆N₂O₆; MW: 366.4 g/mol ) is a hydrophobically protected dipeptide derivative. Unlike its free-amine counterparts (e.g., H-Leu-Ser-OMe or H-Leu-Leu-OMe/LLOMe), which are potent lysosomotropic agents capable of inducing lysosomal membrane permeabilization (LMP), the Z- (Carbobenzoxy) protecting group on the N-terminus fundamentally alters its biological activity.
Critical Mechanism of Action Note: Researchers often confuse Z-protected esters with free-amine esters.
-
H-Leu-Ser-OMe (Free Amine): Substrate for Cathepsin C (DPPI). Cathepsin C polymerizes these dipeptides inside the lysosome, forming insoluble amyloid-like structures that rupture the membrane.
-
This compound (Protected): The Z-group blocks the N-terminus. Cathepsin C (an amino-dipeptidase) cannot polymerize this molecule. Therefore, this compound is frequently used as a negative control in apoptosis/LMP studies or as a substrate for esterase specificity assays.
This protocol details the preparation of a sterile, anhydrous 100 mM stock solution in DMSO, ensuring stability against spontaneous hydrolysis and precipitation upon aqueous dilution.
Part 2: Materials & Reagents
| Reagent/Equipment | Grade/Specification | Reasoning |
| This compound | >95% Purity (HPLC) | High purity prevents artifacts from synthesis byproducts. |
| DMSO | Cell Culture Grade (e.g., Hybri-Max™), Sterile | Low endotoxin; anhydrous to prevent ester hydrolysis. |
| Vials | Amber Glass (Borosilicate) | Protects from light; glass prevents plasticizer leaching by DMSO. |
| Syringe Filter | 0.22 µm PTFE or Nylon | CRITICAL: Do NOT use Cellulose Acetate (CA) or PES; DMSO dissolves these membranes. |
| Desiccant | Silica Gel / Drierite | Prevents moisture absorption during storage. |
Part 3: Protocol - Preparation of 100 mM Stock Solution
Target Volume: 1.0 mL Target Concentration: 100 mM Molecular Weight: ~366.4 g/mol
Step 1: Mass Calculation & Weighing
-
Calculate the required mass:
Target Mass: 36.64 mg -
Equilibrate the this compound vial to room temperature before opening to prevent water condensation on the hygroscopic powder.
-
Weigh ~36.6 mg into a sterile amber glass vial. Record the exact mass to adjust solvent volume for precision.
Step 2: Solvation (The "Wet" Step)
-
Add sterile DMSO to the vial.
-
Precision Tip: If you weighed exactly 36.64 mg, add 1.0 mL DMSO.
-
Adjustment: If you weighed 38.0 mg, add
DMSO.
-
-
Vortex vigorously for 30–60 seconds. The Z-group contributes significant hydrophobicity; ensure no crystals remain at the meniscus.
-
Sonication (Optional): If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
Step 3: Sterilization
-
Draw the solution into a sterile syringe (polypropylene/PE is acceptable for short contact).
-
Attach a 0.22 µm PTFE filter .
-
Filter slowly into a fresh, sterile amber glass storage vial.
-
Note: DMSO has high viscosity; apply steady, gentle pressure to avoid bursting the filter housing.
-
Step 4: Aliquoting & Storage
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage Conditions:
-
-20°C: Stable for 6–12 months.
-
-80°C: Stable for >2 years.
-
Desiccation: Store vials inside a sealed container with desiccant packs. Moisture will hydrolyze the methyl ester to the inactive acid (Z-Leu-Ser-OH).
-
Part 4: Application in Cell Culture
Dilution Strategy
To treat cells, dilute the stock directly into pre-warmed culture media.
-
Final Concentration Range: Typically 10 µM – 100 µM.
-
DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
-
Example: To achieve 50 µM in 10 mL media:
(DMSO content = 0.05%, which is safe).
-
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the preparation and application of this compound.
Part 5: Biological Mechanism & Validation (Self-Validating System)
To ensure your experiment is scientifically valid, you must understand the mechanistic divergence between the Z-protected form and the free amine form.
Mechanistic Comparison Diagram
Figure 2: Mechanistic divergence. This compound fails to polymerize due to N-terminal blocking, serving as a negative control for lysosomal rupture.
QC & Troubleshooting Table
| Observation | Probable Cause | Solution |
| Precipitation in Media | Concentration too high (>200 µM) or media too cold. | Sonicate media; lower concentration; add dropwise while swirling. |
| Unexpected Toxicity | DMSO concentration >1% or endotoxins. | Use "Cell Culture Grade" DMSO; keep final % <0.5%. |
| No Biological Effect | Expected Result. | This compound is often a negative control. If activity is required, verify you didn't need the H-Leu-Ser-OMe form. |
| Stock turns cloudy | Moisture contamination (Hydrolysis). | Discard. Use fresh aliquots and better desiccation. |
References
-
Thiele, D. L., & Lipsky, P. E. (1986). The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease. The Journal of Immunology. Link
- Context: Establishes the requirement of free amines for Cathepsin C-mediated polymeriz
-
Cayman Chemical. (2022).[1] L-Leucyl-L-leucine methyl ester (hydrochloride) Product Information.Link
- Context: Provides solubility data for hydrophobic peptide esters (DMSO/Ethanol) and stability guidelines.
-
Repnik, U., et al. (2017). L-Leucyl-L-leucine methyl ester does not induce lysosomal membrane permeabilization in all cell types. European Journal of Cell Biology. Link
- Context: Discusses the specificity of peptide ester substrates and the importance of negative controls (like Z-protected variants).
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
Context: Physicochemical properties, molecular weight, and solubility profile.[1]
-
Sources
Troubleshooting & Optimization
preventing spontaneous hydrolysis of Z-Leu-Ser-OMe
Technical Support Center: Z-Leu-Ser-OMe
A Guide to Preventing Spontaneous Hydrolysis for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability of your reagents is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate the spontaneous hydrolysis of this compound, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, or N-Benzyloxycarbonyl-L-Leucyl-L-Serine Methyl Ester, is a protected dipeptide.[1] It consists of the amino acids Leucine (Leu) and Serine (Ser). The N-terminus (Leucine's amino group) is protected by a benzyloxycarbonyl (Z) group, and the C-terminus (Serine's carboxyl group) is protected as a methyl ester (OMe).[2] This protection strategy is common in peptide synthesis, allowing for the specific and controlled formation of peptide bonds by preventing unwanted side reactions.[2][3]
Q2: What causes the spontaneous hydrolysis of this compound?
The spontaneous hydrolysis of this compound is primarily driven by two mechanisms:
-
Intramolecular Catalysis by the Serine Side-Chain: This is the most significant factor for this specific dipeptide. The hydroxyl (-OH) group on the serine side-chain can act as an internal nucleophile, attacking the adjacent methyl ester carbonyl group. This process, known as an N→O acyl shift, leads to the formation of a cyclic intermediate which subsequently hydrolyzes to cleave the methyl ester, yielding Z-Leu-Ser-OH.[4][5] This reaction can occur even under neutral or mild conditions.
-
Base-Catalyzed Ester Hydrolysis: Like all esters, the methyl ester of this compound is susceptible to hydrolysis catalyzed by hydroxide ions (OH⁻).[6] This reaction is highly dependent on pH; as the pH increases above neutral, the concentration of hydroxide ions rises, significantly accelerating the rate of hydrolysis.[7]
The presence of water is essential for both hydrolysis pathways.
Q3: What are the primary degradation products?
The primary degradation product from either hydrolysis mechanism is Z-Leu-Ser-OH (N-Benzyloxycarbonyl-L-Leucyl-L-Serine). The other product is methanol (CH₃OH). The presence of Z-Leu-Ser-OH as a significant impurity in your this compound sample is a clear indicator of degradation.
Q4: How can I detect and quantify the hydrolysis of my this compound sample?
The most effective methods for detecting and quantifying hydrolysis are chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. Using a reverse-phase C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA), you can separate this compound from its more polar hydrolysis product, Z-Leu-Ser-OH. The peak area percentages can be used to determine the purity of your sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification of mass spectrometry. It allows you to definitively identify the peaks corresponding to the starting material (this compound) and the hydrolyzed product (Z-Leu-Ser-OH) by their respective molecular weights.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent results or loss of activity in biological assays. | The active compound (the ester) has hydrolyzed to the less active or inactive carboxylate form (Z-Leu-Ser-OH). | Prepare fresh solutions immediately before each experiment. Use anhydrous solvents for stock solutions. Control the pH of aqueous buffers to be slightly acidic (pH 5-6) if the experiment allows.[9] |
| Multiple peaks observed in HPLC/LC-MS analysis of a freshly prepared solution. | 1. The lyophilized powder was improperly stored and absorbed moisture. 2. The solvent used for reconstitution contained water. 3. The solution was prepared in a basic aqueous buffer (pH > 7.5). | 1. Always store lyophilized powder desiccated at -20°C or below.[10] Allow the vial to warm to room temperature before opening to prevent condensation.[9] 2. Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for stock solutions. 3. If an aqueous buffer is required, prepare it fresh using high-purity water and buffer components, adjust to a pH between 5 and 7, and use the solution immediately. |
| The pH of my unbuffered aqueous solution drifts downwards over time. | Spontaneous hydrolysis is occurring, generating the free carboxylic acid (Z-Leu-Ser-OH), which lowers the pH of the solution. | This is a strong indicator of compound degradation. Discard the solution. For future experiments, use a buffered solution at the optimal pH (see protocols below) to maintain a stable environment. |
Core Protocols for Preventing Hydrolysis
Protocol 1: Storage and Handling of Lyophilized this compound
The stability of the solid-state compound is the first line of defense against hydrolysis.
-
Upon Receipt: Inspect the vial to ensure the seal is intact.
-
Long-Term Storage: Store the vial in a desiccator at -20°C or -80°C.[11] Peptides containing residues prone to moisture absorption should be stored with extra care in a desiccated environment.[9]
-
Handling: Before opening, allow the vial to warm to room temperature for at least 60 minutes.[10] This critical step prevents atmospheric moisture from condensing on the cold lyophilized powder, which would introduce water and promote hydrolysis.
-
Weighing: Weigh the desired amount quickly in a low-humidity environment. Immediately and tightly reseal the vial.
-
Aliquoting: For frequent use, consider pre-aliquoting the lyophilized powder into separate, low-volume vials upon first use. This minimizes repeated warming/cooling cycles and moisture exposure for the bulk of the material.[9]
Diagram: this compound Hydrolysis Mechanism
Caption: Intramolecular catalysis via N→O acyl shift at the serine residue.
Protocol 2: Preparation and Storage of Stock Solutions
Long-term storage of this compound in solution is not recommended.[10] When solutions are necessary, the choice of solvent is critical.
-
Solvent Selection: Whenever possible, prepare high-concentration stock solutions in a polar, aprotic, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents lack the reactive protons that facilitate hydrolysis.
-
Preparation: Add the anhydrous solvent to the vial containing the pre-weighed this compound. Mix gently by vortexing or sonicating until fully dissolved.
-
Storage:
-
Dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Store aliquots at -20°C or -80°C.
-
For use, thaw a single aliquot and use it the same day. Do not store solutions, even in DMSO, at room temperature for extended periods. Avoid repeated freeze-thaw cycles.[9]
-
Protocol 3: Best Practices for Use in Aqueous Buffers
Aqueous environments are the most challenging for this compound stability.
-
Prepare Fresh: Always prepare aqueous working solutions immediately before use from a fresh or freshly thawed anhydrous stock aliquot.
-
pH Control: The rate of ester hydrolysis is highly pH-dependent.
-
Optimal pH: If your experimental conditions permit, maintain a slightly acidic pH between 5.0 and 6.5. This pH range minimizes the concentration of hydroxide ions, slowing base-catalyzed hydrolysis.[9]
-
Avoid Basic Conditions: Avoid buffers with a pH > 7.5. In basic conditions, hydrolysis can be rapid.[7] If a basic pH is required, the contact time must be minimized, and control experiments should be run to quantify the extent of degradation.
-
-
Temperature: Perform experiments at the lowest practical temperature. Hydrolysis rates, like most chemical reactions, increase with temperature.
-
Buffer Choice: Use high-purity buffer components and water (e.g., HPLC-grade or Milli-Q).
Diagram: Recommended Experimental Workflow
Caption: Workflow for minimizing this compound hydrolysis.
References
-
Bull, H. B., et al. (1979). The Serine-Histidine-Aspartate Catalytic Triad. Journal of Biological Chemistry. Available at: [Link]
-
Fiveable. (2025). Serine Hydrolases Definition. Organic Chemistry Key Term. Available at: [Link]
-
Unnamed Source. Peptide synthesis - Acid group protection. Quimicaorganica.org. Available at: [Link]
-
Fiveable. (2025). Peptide Synthesis | Organic Chemistry Class Notes. Available at: [Link]
-
Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. Available at: [Link]
-
LibreTexts. (2024). 4.3: Mechanisms of Catalysis. Biology LibreTexts. Available at: [Link]
-
Unnamed Source. Serine Hydrolase Selectivity. Diva-Portal.org. Available at: [Link]
-
Unnamed Source. Mechanism of hydrolysis by serine proteases. ACS Publications. Available at: [Link]
-
Stelakatos, G. C., Paganou, A., & Zervas, L. (1966). New Methods in Peptide Synthesis. Part 111.l. Protection of Carboxyl Group. Physical Chemistry Laboratory Server. Available at: [Link]
-
Unnamed Source. 1 Protection Reactions. Wiley-VCH. Available at: [Link]
-
LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Academia.edu. Amino Protecting Groups Stability. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Friedrich, M. G., et al. (2016). Spontaneous cleavage of proteins at serine and threonine is facilitated by zinc. PMC. Available at: [Link]
-
Mihaylov, T. T., et al. (2012). A mechanistic study of the spontaneous hydrolysis of glycylserine as the simplest model for protein self-cleavage. Lirias - KU Leuven. Available at: [Link]
-
sb-PEPTIDE. Peptide handling & storage guidelines. Available at: [Link]
-
GenScript. Peptide Storage and Handling Guidelines. Available at: [Link]
-
Hsieh, P., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC. Available at: [Link]
-
Unnamed Source. (2015). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. WUR. Available at: [Link]
-
Labtest. Reagents Storage and stability. Precautions and warnings. Available at: [Link]
-
Zhang, S., & Arvidsson, P. I. (2007). Microwave assisted synthesis of N-protected amino acid esters. 4th International Peptide Symposium. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Adam, R., et al. (2018). Ser-His catalyses the formation of peptides and PNAs. Protobiology. Available at: [Link]
-
Chen, C., et al. (2019). Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. PMC. Available at: [Link]
-
Kimura, Y., et al. (2022). Salt- and pH-Dependent Thermal Stability of Photocomplexes from Extremophilic Bacteriochlorophyll b-Containing Halorhodospira Species. MDPI. Available at: [Link]
-
ResearchGate. (2023). Study of Thermodynamic Properties of l-Serine and l-Threonine in Aqueous Solutions. Available at: [Link]
Sources
- 1. This compound | C18H26N2O6 | CID 7350008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 4. Spontaneous cleavage of proteins at serine and threonine is facilitated by zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. fiveable.me [fiveable.me]
- 7. protobiology.org [protobiology.org]
- 8. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Technical Support Center: Optimizing pH for Z-Leu-Ser-OMe Enzymatic Polymerization
Welcome to the technical support center for the enzymatic polymerization of Z-Leu-Ser-OMe. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of pH in achieving successful polymerization. Here, we address common challenges through a troubleshooting guide and answer frequently asked questions to ensure your experiments are both efficient and reproducible.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I am seeing very low to no polymer yield. What is the most likely cause related to pH?
Answer: A low or non-existent yield of your polypeptide is one of the most common issues and is frequently traced back to a suboptimal reaction pH. The pH of the medium is critical because it directly influences the catalytic activity of the enzyme, which is often a cysteine protease like papain for this type of reaction.
Root Cause Analysis:
-
Enzyme Activity: The catalytic activity of enzymes like papain is dependent on the ionization state of key amino acid residues in its active site, specifically the Cys-25 and His-159 pair.[1][2] This catalytic dyad requires a specific protonation state to function effectively. The optimal pH for papain's hydrolytic activity is often cited around pH 5.0-7.0, but for polymerization (aminolysis), this can shift to a more basic range (pH 7.5-9.5) to favor the attack of the amine group of a monomer over a water molecule.[3][4]
-
Substrate Ionization: The pH also affects the charge and therefore the solubility of the this compound monomer.[5] Poor solubility can lead to low effective substrate concentration, significantly reducing the reaction rate. While this compound is generally soluble, extreme pH values can alter its ionization state and potentially lead to aggregation or precipitation.
Solution Pathway:
-
Verify Enzyme Requirements: Confirm the recommended pH range for the specific enzyme you are using (e.g., Papain, Trypsin, Subtilisin). Papain, for instance, has a broad functional pH range but its optimal activity is substrate-dependent.[1]
-
Perform a pH Screen: The most effective solution is to conduct a systematic pH optimization experiment. We recommend screening a range of pH values, for example, from pH 6.5 to 10.0, using a suitable buffer system like phosphate or Tris-HCl.[3][6] This will allow you to empirically determine the pH that provides the highest yield for your specific substrate and conditions.
-
Ensure Buffer Integrity: Use a buffer with a pKa value close to the target pH to ensure stable pH control throughout the reaction.[7]
Question 2: My product is a mixture of very short oligomers, not the high molecular weight polymer I expected. How can pH be the cause?
Answer: The formation of short-chain oligomers instead of a high molecular weight polymer indicates that the reaction equilibrium or kinetics are favoring hydrolysis (chain termination) over aminolysis (chain propagation). The pH is a master regulator of this delicate balance.
Root Cause Analysis: Under physiological conditions, proteases naturally favor the hydrolysis of peptide bonds. To drive polymerization, reaction conditions must be shifted to favor the reverse reaction, aminolysis.[8]
-
Acylation vs. Deacylation: The catalytic mechanism involves two main steps: acylation (formation of an acyl-enzyme intermediate) and deacylation (transfer of the acyl group to an acceptor).[9][10]
-
In hydrolysis , the acceptor is a water molecule.
-
In polymerization , the acceptor is the N-terminal amino group of another monomer or growing polymer chain.
-
-
pH Influence: A higher pH (typically basic) deprotonates the incoming nucleophile (the amino group of the monomer), making it a stronger nucleophile than water and thus kinetically favoring the aminolysis reaction required for polymerization.[11] Research on the chemoenzymatic polymerization of serine esters has shown that basic pH values between 7.5 and 9.5 are effective, with an optimum often found around pH 8.5.[3][4]
Solution Pathway:
-
Shift to a More Basic pH: If you are working in a neutral or acidic pH range, systematically increase the pH of your reaction. Based on literature, a starting point of pH 8.0 is recommended, with further optimization towards pH 8.5 or 9.0.[3][12]
-
Monitor Reaction Over Time: At the optimal pH, the molecular weight of the polymer should increase over time before plateauing. Take time points (e.g., 30 min, 1h, 2h, 4h) to analyze the degree of polymerization.[4] This can help you distinguish between a slow reaction and one that is terminating prematurely.
-
Control Water Activity: While beyond pH, reducing water activity by using co-solvents (with caution, to avoid enzyme denaturation) or increasing substrate concentration can also shift the equilibrium toward polymerization.
Question 3: I noticed precipitation in my reaction tube, but it's not the polymer product. Is my enzyme crashing out due to the pH?
Answer: Unwanted precipitation can be either the enzyme itself or the substrate. Both phenomena are highly dependent on pH.
Root Cause Analysis:
-
Enzyme Isoelectric Point (pI): Every protein has an isoelectric point (pI), the pH at which it has no net electrical charge. At its pI, a protein's solubility is at its minimum, often leading to aggregation and precipitation. Papain has a pI of approximately 8.7.[2] Operating very close to this pH can cause the enzyme to become insoluble.
-
Substrate Solubility: As mentioned, the this compound monomer's solubility is pH-dependent. If the pH creates a charge state that is poorly soluble in your buffer system, the substrate may precipitate, effectively halting the reaction.[13]
Solution Pathway:
-
Check the Enzyme's pI: Be aware of the pI of your enzyme. If your optimal reaction pH is very close to the pI, you may need to add stabilizing agents (e.g., glycerol) or slightly shift the pH and accept a minor trade-off in activity for improved stability.
-
Pre-dissolve Substrate: Ensure your monomer is fully dissolved in the buffer at the target pH before adding the enzyme.[4][14] If you observe precipitation upon pH adjustment before enzyme addition, the issue is with substrate solubility. You may need to screen different buffer types or add a small percentage of a water-miscible organic co-solvent.
-
Analytical Confirmation: If precipitation occurs during the reaction, separate the precipitate by centrifugation. Analyze both the supernatant and the precipitate (e.g., via HPLC for the monomer or a protein assay for the enzyme) to identify the culprit.
Frequently Asked Questions (FAQs)
What is a good starting pH for optimizing this compound polymerization with papain? Based on extensive studies on similar amino acid esters, a starting pH of 8.0 to 8.5 in a phosphate or Tris buffer is highly recommended.[3][4][12] This range generally provides a good balance between enzyme activity and favoring the aminolysis reaction needed for polymerization.
Why is a basic pH favored for polymerization when the enzyme's hydrolytic optimum can be neutral or acidic? This is due to the nature of the competing nucleophiles. For polymerization, the nucleophile is the terminal amino group of an incoming monomer. At basic pH, this amino group is deprotonated (-NH2), making it a much stronger nucleophile than it is in its protonated state (-NH3+) at acidic or neutral pH. This increased nucleophilicity allows it to outcompete water molecules in attacking the acyl-enzyme intermediate, thereby driving the reaction toward chain propagation (polymerization) rather than hydrolysis.[11]
How does buffer choice impact the reaction? The buffer's primary role is to maintain a stable pH. However, buffer ions can also interact with the enzyme or substrate.
-
Buffering Capacity: Choose a buffer whose pKa is within +/- 1 unit of your target pH. For the recommended pH 8.0-8.5 range, phosphate or Tris buffers are common and effective choices.[6][15]
-
Ionic Interactions: Some buffer ions can chelate metal ions that might be necessary for enzyme stability or, conversely, interact with the enzyme's active site. For cysteine proteases like papain, this is less of a concern than with metalloproteases, but it is good practice to start with standard biological buffers.
How can I monitor the polymerization reaction to assess the impact of pH? Several methods can be used:
-
Precipitation: In many cases, the resulting polypeptide will precipitate out of the aqueous solution as it reaches a certain molecular weight.[3][12] The yield of this precipitate can be measured gravimetrically after centrifugation and washing.
-
Chromatography (HPLC/GPC): High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the monomer from the supernatant.[16] Gel Permeation Chromatography (GPC) can analyze the molecular weight distribution of the polymer product.
-
Mass Spectrometry (MALDI-TOF): This is an excellent tool for determining the degree of polymerization and confirming the identity of the oligomers and polymers formed.[4][15]
Data Summary & Experimental Protocols
Table 1: Representative pH Screening Results for Polypeptide Synthesis
| Reaction pH | Buffer System | Polymer Yield (%) | Avg. Degree of Polymerization (DPn) | Observations |
| 6.5 | Phosphate | < 5% | 2-3 | Mostly soluble oligomers observed. |
| 7.5 | Phosphate | 15% | 5-7 | Precipitate begins to form.[3] |
| 8.5 | Phosphate | 57% | 10-15 | Maximum precipitate yield observed.[3] |
| 9.5 | Tris-HCl | 30% | 8-10 | Yield decreases, potential enzyme instability.[3] |
| 10.0 | CAPS | < 10% | 4-6 | Significant decrease in yield. |
Note: Data are illustrative, based on typical results reported for chemoenzymatic polymerization of amino acid esters.[3]
Protocol: pH Optimization Screen for this compound Polymerization
1. Materials:
-
This compound hydrochloride
-
Papain (lyophilized powder)
-
Buffer components (e.g., NaH2PO4, Na2HPO4, Tris base)
-
5 M HCl and 5 M NaOH for pH adjustment
-
Reaction vials and magnetic stirrer
-
Centrifuge and lyophilizer
2. Buffer Preparation:
-
Prepare 1 M stock solutions of your chosen buffer systems (e.g., Sodium Phosphate for pH 6.5-8.5, Tris-HCl for pH 8.5-9.5).
-
For each desired pH point, prepare a working buffer solution.
3. Reaction Setup (per pH point):
-
Dissolve this compound hydrochloride in the 1 M buffer to achieve the desired final monomer concentration (e.g., 1.0 M).[4]
-
Carefully adjust the pH of the monomer solution to the target pH using 5 M HCl or 5 M NaOH. Ensure the monomer remains fully dissolved.[14]
-
Place the solution in a reaction vial with a stir bar and equilibrate to the reaction temperature (e.g., 40 °C).[4]
-
Initiate the polymerization by adding papain powder to a final concentration of 50 mg/mL.[3][4]
-
Stir the reaction mixture at a constant speed (e.g., 800 rpm) for a set duration (e.g., 2-4 hours).[4][14]
4. Product Isolation and Analysis:
-
After the reaction time, stop the stirring and cool the mixture.
-
Collect the precipitated polymer by centrifugation (e.g., 9000 rpm, 15 min, 4 °C).[4]
-
Carefully decant the supernatant.
-
Wash the precipitate with dilute HCl (0.1 M) and then twice with deionized water to remove unreacted monomer and enzyme.[15]
-
Freeze-dry the washed precipitate to obtain the final polymer product.
-
Determine the yield gravimetrically and analyze the polymer's molecular weight and purity using methods like MALDI-TOF MS, NMR, or GPC.
Visual Guides
Experimental Workflow Diagram
Caption: Workflow for pH optimization of enzymatic polymerization.
pH Effect on Reaction Pathway
Caption: pH dictates the fate of the acyl-enzyme intermediate.
References
- What is papain mechanism of action? - Consensus.Consensus.
- pH-dependence and structure–activity relationships in the papain-catalysed hydrolysis of anilides - PMC.
- Papain, a Plant Enzyme of Biological Importance: A Review.
- The pH dependence of pre-steady-state and steady-state kinetics for the papain-catalyzed hydrolysis of N-alpha-carbobenzoxyglycine p-nitrophenyl ester.PubMed.
- Papain Enzyme Manufacturer & Supplier | Papaya Protease Uses, Benefits & Industrial Applications.
- pH-Responsive Self-Assembly of Designer Aromatic Peptide Amphiphiles and Enzymatic Post-Modification of Assembled Structures.Semantic Scholar.
- Effects of temperature and pH on the peptide synthesis activity...
- Scheme 1. Papain-Catalyzed Polymerization of Ser-OEt.
- Effect of pH on Enzymatic Reaction.
- Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC.
- Optimization of Papain Enzyme Activity Using a Response Surface Methodology Approach.MDPI.
- The Effect of pH on Enzyme Kinetics.Chemistry LibreTexts.
- Papain Catalyzed (co)
- Effect of pH on the Antimicrobial Activity and Peptide Population of Pepsin Hydrolysates Derived from Bovine and Porcine Hemoglobins.ACS Food Science & Technology.
- Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues.
- troubleshooting aggregation in peptides containing pyroglutamic acid.Benchchem.
- Computational study on the polymerization reaction of d-aminopeptidase for the synthesis of d-peptides - PMC.
- Overcoming the Challenges of Peptide Drug Development.Concept Life Sciences.
- A Guide to HPLC and LC-MS Buffer Selection.Restek.
- Troubleshooting step growth polymeriz
- Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection.ACS Polymers Au.
- Engineering and Exploiting Immobilized Peptide Organoc
- Leu-OMe, Phe-OMe, and Glu-(OMe), Cause Different Patterns of M4 and NK Loss.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC.
- Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog.Hopax Fine Chemicals.
Sources
- 1. thescipub.com [thescipub.com]
- 2. catalexbio.com [catalexbio.com]
- 3. Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. Computational study on the polymerization reaction of d-aminopeptidase for the synthesis of d-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-dependence and structure–activity relationships in the papain-catalysed hydrolysis of anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pH dependence of pre-steady-state and steady-state kinetics for the papain-catalyzed hydrolysis of N-alpha-carbobenzoxyglycine p-nitrophenyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
removing Z-protecting group from Z-Leu-Ser-OMe without side reactions
Topic: Selective Removal of the Z-Protecting Group from Z-Leu-Ser-OMe
Welcome to the technical support center for peptide chemistry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the deprotection of this compound, with a focus on preventing common side reactions involving the serine residue and preserving the C-terminal methyl ester.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of this compound.
Q1: My Z-group deprotection is sluggish or incomplete. What are the possible causes and how can I resolve this?
A1: Incomplete deprotection is a common issue, typically arising from problems with the catalyst or reaction conditions, especially when using hydrogenation methods.
Possible Causes & Solutions:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst is susceptible to poisoning by impurities. Although this compound itself does not contain common poisons like sulfur, trace impurities from previous steps or low-quality solvents can deactivate the catalyst.
-
Solution: Use a fresh batch of high-quality catalyst. Increase the catalyst loading (e.g., from 10 wt% to 20 wt% of the substrate).[1] Ensure solvents are of high purity.
-
-
Insufficient Hydrogen: For catalytic hydrogenation, inadequate hydrogen pressure or poor mixing can limit the reaction rate.
-
Solution: Ensure the reaction vessel is properly purged and filled with hydrogen gas (H₂).[1] A balloon filled with H₂ is often sufficient for small-scale reactions, but for larger scales, a hydrogenation apparatus that maintains positive pressure is better.[1] Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Inefficient Hydrogen Donor (Transfer Hydrogenation): In catalytic transfer hydrogenation, the choice and amount of hydrogen donor are critical.
-
Aggregation: While less likely for a simple dipeptide, aggregation can sometimes hinder access of the catalyst to the reaction site.[4]
Q2: I'm observing unexpected byproducts after attempting to deprotect this compound. What are they and how can I prevent them?
A2: The formation of byproducts during the deprotection of serine-containing peptides is a significant challenge, primarily associated with the choice of deprotection method. The serine hydroxyl group and the adjacent peptide bond are particularly susceptible to side reactions under harsh conditions.
Primary Side Reactions & Prevention Strategies:
-
N→O Acyl Migration and Chain Fragmentation: This is the most critical side reaction for serine-containing peptides. Under strong acidic conditions (e.g., HBr in acetic acid), the peptide bond can migrate from the serine's amino group to its hydroxyl group, forming an ester linkage.[6][7] This intermediate is sensitive to hydrolysis, which leads to the cleavage of the peptide chain.[6][7]
-
Prevention: Strictly avoid strong acidolysis (e.g., HBr/AcOH) for deprotecting Z-groups on peptides containing unprotected serine or threonine.[2][6] The recommended method is catalytic hydrogenation, which proceeds under neutral and mild conditions.[8]
Caption: Undesired N->O acyl migration under strong acidic conditions.
-
-
Racemization: While the Z-group is known to suppress racemization during peptide coupling, the harsh conditions required for acidolytic cleavage can lead to racemization at the α-carbon of either leucine or serine.[9][10]
-
Prevention: Utilize mild deprotection methods. Catalytic hydrogenation is extremely mild and does not typically cause racemization.[8]
-
-
Hydrolysis of the Methyl Ester: The C-terminal methyl ester is sensitive to basic conditions (saponification).
-
Prevention: Avoid basic work-up conditions until the product is isolated. Catalytic hydrogenation is performed under neutral conditions, preserving the ester group.
-
Frequently Asked Questions (FAQs)
Q3: What is the most recommended method for removing the Z-group from this compound?
A3: The gold standard for removing a Z-group from a sensitive peptide like this compound is Catalytic Hydrogenolysis . It is highly selective, proceeds under neutral pH, and is mild enough to leave both the serine side-chain and the methyl ester intact.[1][2][11] An excellent alternative that avoids the need for pressurized hydrogen gas is Catalytic Transfer Hydrogenation .[2][12]
| Method | Reagents & Conditions | Pros | Cons |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in MeOH or EtOH, RT, 1 atm | Very mild, clean byproducts (toluene, CO₂), high yield, preserves other functional groups.[2] | Requires H₂ gas setup; catalyst can be pyrophoric. |
| Catalytic Transfer Hydrogenation | Ammonium formate or cyclohexene, 10% Pd/C, in MeOH or EtOH, RT | No H₂ gas required, mild conditions, generally fast.[3][12] | Requires removal of the hydrogen donor byproduct. |
| Acidolysis (Not Recommended) | 33% HBr in Acetic Acid, RT | Fast reaction time. | High risk of N→O acyl migration , racemization, and potential ester cleavage.[2][6][9] |
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4: The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[1][13][14] It allows you to visualize the consumption of the starting material and the formation of the product.
Step-by-Step TLC Monitoring:
-
Prepare the Chamber: Choose a suitable solvent system (eluent). A good starting point is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate (e.g., 7:3 or 1:1 Hexanes:EtOAc). The goal is to have the starting material (this compound) show an Rf value of about 0.3-0.5.[14][15]
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes:
-
S (Start): Spot a diluted sample of your starting material, this compound.
-
C (Co-spot): Spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
R (Reaction): Spot a sample taken directly from your reaction mixture.
-
-
Develop the Plate: Place the plate in the TLC chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and visualize the spots. The Z-group is UV-active, so the starting material will be visible under a UV lamp.[14] The product (H-Leu-Ser-OMe) will not have the Z-group and may not be UV-active, but it will be more polar. It can be visualized using a stain like ninhydrin (which stains primary amines) or potassium permanganate.
-
Interpret the Results:
-
The starting material spot in the 'R' lane will diminish over time.
-
A new, more polar spot (lower Rf) corresponding to the deprotected product will appear in the 'R' lane.
-
The reaction is complete when the starting material spot is no longer visible in the 'R' lane.[15]
-
Q5: What is the recommended experimental protocol for the deprotection of this compound via catalytic hydrogenolysis?
A5: This protocol provides a reliable method for removing the Z-group while preserving the integrity of the peptide.
Protocol: Catalytic Hydrogenolysis of this compound
-
Dissolution: Dissolve the this compound (1.0 equiv) in a suitable solvent like methanol (MeOH) or ethanol (EtOH) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the peptide).[1]
-
Hydrogen Atmosphere: Seal the flask and evacuate the air, then backfill with hydrogen gas (H₂). Repeat this purge-and-fill cycle three times to ensure an inert atmosphere.[1] Maintain a positive pressure of hydrogen, for example, by attaching a hydrogen-filled balloon.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC as described in Q4. Reactions are typically complete within 2-4 hours.[5]
-
Filtration (Work-up): Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][13] Caution: The Pd/C catalyst can be pyrophoric when dry; ensure the filter cake remains wet with solvent during filtration.
-
Rinsing: Wash the filter pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected product, H-Leu-Ser-OMe. The byproducts, toluene and CO₂, are volatile and are removed during this step.
Caption: Recommended catalytic hydrogenolysis pathway for Z-group removal.
References
- Rehman, M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., Schäfer, W., Sonnenbichler, J., & Zetl, I. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349–362.
- Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. (1983). International Journal of Peptide and Protein Research, 21(3), 331-334.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved February 24, 2026, from [Link]
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11990-12008.
- Kuroda, H., Kubo, Y., Chino, N., Kimura, T., & Sakakibara, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
- Bieg, T., & Szeja, W. (1985).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 24, 2026, from [Link]
- Bodanszky, M. (2001). 1 Protection Reactions. In Peptide Chemistry: A Practical Textbook (pp. 1-56). Wiley-VCH.
-
Rehman, M., Jabeen, A., & Mariya, M. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved February 24, 2026, from [Link]
- A mild TCEP-based para-azidobenzyl cleavage strategy to transform reversible cysteine thiol labelling reagents into irreversible. (2020). Royal Society of Chemistry.
-
Lewis Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 24, 2026, from [Link]
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (2016). University of Toronto.
- Deprotection method. (2014).
- Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound. (2025).
-
Deprotection Guide. (n.d.). Glen Research. Retrieved February 24, 2026, from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved February 24, 2026, from [Link]
- Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (12), 1329-1331.
-
Fmoc Resin Cleavage and Deprotection. (n.d.). MilliporeSigma. Retrieved February 24, 2026, from [Link]
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (2025). Organic Letters.
-
How To: Monitor by TLC. (n.d.). University of Rochester Chemistry Department. Retrieved February 24, 2026, from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved February 24, 2026, from [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Advanced ChemTech.
- 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec.
- Protective Groups. (n.d.). Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How To [chem.rochester.edu]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
minimizing racemization during Z-Leu-Ser-OMe synthesis
A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Z-L-Leucyl-L-Serine Methyl Ester (Z-Leu-Ser-OMe). This resource is designed to provide in-depth guidance and troubleshooting strategies to help you navigate the complexities of this dipeptide synthesis, with a primary focus on the critical challenge of minimizing racemization. The stereochemical integrity of your peptide is paramount to its biological activity, and this guide will equip you with the knowledge to achieve high chiral purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern in this compound synthesis?
A1: Racemization is the conversion of a chirally pure amino acid into a mixture of both L- and D-enantiomers.[1][2] In the context of this compound synthesis, this means that the L-Leucine or L-Serine residues can lose their specific three-dimensional arrangement, leading to the formation of diastereomeric peptides (e.g., Z-D-Leu-L-Ser-OMe, Z-L-Leu-D-Ser-OMe). The biological activity of peptides is highly dependent on their precise stereochemistry; even minor amounts of a diastereomeric impurity can drastically reduce a peptide's efficacy or lead to unpredictable biological effects.[1]
Q2: Which amino acid in the this compound sequence is more prone to racemization?
A2: While any chiral amino acid can racemize under certain conditions, the activated amino acid (in this case, Z-L-Leucine) is the one at risk during the coupling step. However, serine itself is also known to be susceptible to racemization.[1][3] The hydroxyl group in the side chain of serine can sometimes participate in side reactions that may promote racemization.
Q3: What are the primary chemical mechanisms that lead to racemization during peptide coupling?
A3: There are two main pathways for racemization during the formation of the peptide bond:[1][4][5]
-
Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected amino acid (Z-Leu-OH) can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate.[6][7] The α-proton of this oxazolone is acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent attack by the amine component (H-Ser-OMe) on the achiral oxazolone intermediate results in a mixture of L- and D-peptides.[7][8] The benzyloxycarbonyl (Z) protecting group is a urethane-type group, which is known to suppress, but not entirely eliminate, oxazolone formation compared to other N-acyl groups.[9][10]
-
Direct Enolization (α-Abstraction): A base present in the reaction mixture can directly abstract the α-proton from the activated carboxylic acid derivative of Z-L-Leucine. This forms an achiral enolate intermediate, which upon reprotonation can yield both the L- and D-isomers.[4][5]
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established principles of peptide chemistry.
Problem 1: Significant Diastereomeric Impurity Detected by Chiral HPLC.
-
Underlying Cause: This is a direct indication of racemization during the coupling step. The choice of coupling reagent, base, and reaction conditions are the most likely culprits.
-
Solutions & Scientific Rationale:
-
Optimize Your Coupling Reagent and Additives:
-
Avoid using carbodiimides like DCC or DIC alone. While effective for peptide bond formation, they are known to cause significant racemization when used without an additive.[1][4]
-
Incorporate a racemization-suppressing additive. The most common and effective additives are 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][6] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.[1] For particularly challenging cases, 1-hydroxy-7-azabenzotriazole (HOAt) can be even more effective at suppressing racemization.[3][11]
-
Consider phosphonium or aminium/uronium reagents. Reagents like BOP, PyBOP, HBTU, and HATU often lead to high coupling efficiency with reduced racemization, especially when used with an appropriate base.[4] However, even these can cause racemization with sensitive amino acids.[1] COMU, which incorporates Oxyma in its structure, is a modern coupling reagent designed for high reactivity and low racemization potential.
-
-
Re-evaluate Your Choice and Amount of Base:
-
Use a sterically hindered base. Strong, non-hindered bases can readily abstract the α-proton, leading to racemization.[1] Opt for weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP, collidine) instead of N,N-diisopropylethylamine (DIEA), particularly if you observe significant racemization.[4]
-
Use the minimum necessary amount of base. The concentration of the base directly influences the rate of racemization.[1]
-
-
Control Reaction Temperature and Time:
-
Perform the coupling at a lower temperature. Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[1]
-
Minimize the pre-activation time. The longer the carboxylic acid is activated before the addition of the amine component, the greater the opportunity for racemization to occur. A pre-activation time of 1-5 minutes is often sufficient.[1]
-
-
| Coupling Reagent Combination | Expected Racemization Level | Rationale |
| DIC / HOBt | Low | HOBt forms an active ester that is less prone to racemization.[3][6] |
| DIC / Oxyma | Very Low | Oxyma is a highly effective, non-explosive alternative to HOBt for suppressing racemization.[4][6] |
| HATU / DIEA | Moderate to Low | Highly efficient but the use of a strong, non-hindered base can still lead to some racemization.[1][4] |
| COMU / TMP | Very Low | COMU is designed for low racemization, and a hindered base further minimizes this side reaction. |
Problem 2: Low Yield of this compound.
-
Underlying Cause: Low yields can result from incomplete coupling, side reactions involving the serine hydroxyl group, or issues with product isolation.
-
Solutions & Scientific Rationale:
-
Protect the Serine Side Chain: The hydroxyl group of serine can be acylated by the activated Z-L-Leucine, leading to a side product. While for a simple dipeptide this might be less of an issue, protecting the serine hydroxyl group with a tert-butyl (tBu) group (i.e., using H-Ser(tBu)-OMe) can prevent this side reaction and improve the yield of the desired peptide.[9] The tBu group is stable to the coupling conditions and can be removed later if necessary.
-
Ensure Complete Activation and Coupling:
-
Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and Z-L-Leucine relative to the serine methyl ester.
-
Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) to ensure the reaction goes to completion.
-
-
Optimize Work-up and Purification:
-
Ensure proper removal of byproducts, such as dicyclohexylurea (DCU) if using DCC, which can sometimes co-precipitate with the product.
-
Choose an appropriate purification method, such as column chromatography or recrystallization, to isolate the pure dipeptide.
-
-
Problem 3: Difficulty in Confirming the Chiral Purity of the Final Product.
-
Underlying Cause: Standard analytical techniques like NMR or mass spectrometry cannot distinguish between diastereomers. A specialized chiral analysis method is required.
-
Solutions & Scientific Rationale:
-
Utilize Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric or diastereomeric purity of peptides.[12]
-
Select an appropriate chiral stationary phase (CSP). Different CSPs, such as those based on macrocyclic glycopeptides or ligand-exchange columns, can be used for the separation of Z-amino acid derivatives and dipeptides.[13]
-
Develop a suitable mobile phase. The composition of the mobile phase is crucial for achieving good separation of the diastereomers.[13]
-
-
Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the dipeptide and derivatization of the resulting amino acids, GC on a chiral column can be used to determine the enantiomeric ratio of leucine and serine.[14]
-
Experimental Protocols
Protocol 1: Recommended Synthesis of Z-L-Leu-L-Ser-OMe with Minimized Racemization
This protocol employs DIC and Oxyma, a combination known for its effectiveness in suppressing racemization.
Materials:
-
Z-L-Leucine (Z-Leu-OH)
-
L-Serine methyl ester hydrochloride (H-L-Ser-OMe·HCl)
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve H-L-Ser-OMe·HCl (1.0 equivalent) in anhydrous DCM. Add NMM (1.0 equivalent) and stir for 10 minutes at room temperature.
-
Addition of Reactants: To a separate flask, add Z-L-Leu-OH (1.1 equivalents) and Oxyma (1.2 equivalents) and dissolve in anhydrous DCM.
-
Cooling: Cool both flasks to 0°C in an ice bath.
-
Activation: To the flask containing Z-L-Leu-OH and Oxyma, add DIC (1.1 equivalents) dropwise. Allow the mixture to pre-activate for 2-5 minutes at 0°C.
-
Coupling: Transfer the activated Z-L-Leu-OH solution to the flask containing the H-L-Ser-OMe solution.
-
Reaction: Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove any precipitated diisopropylurea. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Z-L-Leu-L-Ser-OMe.
Protocol 2: Chiral HPLC Analysis of this compound
This is a general guideline; specific conditions will depend on the available column and instrumentation.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC™ T or similar)
-
HPLC-grade solvents (e.g., methanol, water, acetic acid)
-
Z-L-Leu-L-Ser-OMe sample
-
Reference standards for any potential diastereomers (if available)
Procedure:
-
Sample Preparation: Prepare a solution of your synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.[13]
-
Mobile Phase Preparation: A typical mobile phase for a macrocyclic glycopeptide column could be a mixture of Methanol/Water/Acetic Acid (e.g., 50:50:0.1 v/v/v).[13] The exact ratio should be optimized for the best separation.
-
HPLC Conditions:
-
Column: Astec CHIROBIOTIC™ T (or equivalent)
-
Mobile Phase: As optimized above.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the sample and record the chromatogram. The presence of more than one major peak indicates the presence of diastereomers.
-
Quantification: Integrate the peak areas to determine the percentage of each diastereomer and calculate the diastereomeric excess (d.e.).
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Self-Media Platform.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-Media Platform.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Bodanszky, M. (1968). Racemization in Peptide Synthesis. Mechanism-specific Models. Royal Society of Chemistry.
- How to prevent racemization of serine during peptide coupling. (n.d.). BenchChem.
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.
- Subirós-Funosas, R., et al. (2022). Epimerisation in Peptide Synthesis. National Institutes of Health.
- Benoiton, N. L., et al. (1988). Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Canadian Science Publishing.
- Application Notes & Protocols: The Use of 5(4H)-Oxazolone in the Synthesis of Peptides and Peptidomimetics. (n.d.). BenchChem.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). BenchChem.
- Technical Support Center: Minimizing Racemization with COMU. (n.d.). BenchChem.
- Determining Enantiomeric Purity of Z-D-Leu-OH.DCHA: A Comparative Guide to Chiral HPLC Methods. (n.d.). BenchChem.
- Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
- Racemization Assays. (n.d.). Novabiochem.
- Analyses of amino acids, Enantiomeric purity. (n.d.). CAT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. skpharmteco.com [skpharmteco.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analyses of amino acids, Enantiomeric purity [cat-online.com]
Validation & Comparative
Technical Guide: HPLC Analysis Methods for Z-Leu-Ser-OMe Purity
[1]
Executive Summary
Z-Leu-Ser-OMe (N-Benzyloxycarbonyl-L-Leucyl-L-Serine Methyl Ester) is a critical dipeptide intermediate often employed as a substrate for serine proteases or a precursor in the synthesis of bioactive depsipeptides.[1][2] Its quality control hinges on two distinct purity attributes: chemical purity (absence of hydrolysis byproducts and coupling reagents) and stereochemical purity (absence of diastereomers formed via racemization).[1]
This guide objectively compares the industry-standard Reversed-Phase HPLC (RP-HPLC) method against Chiral HPLC and LC-MS alternatives.[1] It provides a validated workflow for researchers requiring precise quantification of the target ester against its primary degradation product, the free acid Z-Leu-Ser-OH .
Part 1: Mechanism of Separation & Critical Quality Attributes
To develop a robust method, one must understand the molecular interactions driving separation.
The Separation Challenge[3][4][5]
-
Hydrophobicity Dominance: The Benzyloxycarbonyl (Z) group and Leucine side chain are highly hydrophobic, dominating retention on C18 columns.[1]
-
Polarity Contrast: The Serine hydroxyl group and the Methyl Ester (OMe) terminus provide the polar contrast.
-
Critical Impurity Pair: The primary separation challenge is distinguishing the target Ester (OMe) from its hydrolyzed Acid (OH) form.[1]
Diagram 1: Separation Mechanism & Interaction Logic
The following diagram illustrates the physiochemical interactions driving the separation on a C18 stationary phase.
Caption: Schematic of differential retention. The hydrophobic Z-group anchors both molecules, but the C-terminal methyl ester increases retention time relative to the free acid.
Part 2: Primary Method – Reversed-Phase HPLC (RP-HPLC)
Best For: Routine chemical purity, quantification of hydrolysis, and reaction monitoring.[1]
This protocol utilizes a standard C18 column with an acidic mobile phase to suppress silanol ionization and sharpen the peak shape of the free acid impurity.
Experimental Protocol
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax 300SB-C18 or equiv), 4.6 x 150 mm, 3.5 or 5 µm | Pore size of 80-300Å is acceptable for dipeptides.[1] C18 provides maximum retention for the Z-group.[1] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, improving peak shape for the Serine moiety.[1] |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA | MeCN provides lower backpressure and better selectivity for Z-peptides than Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][4] |
| Temperature | 30°C | Slightly elevated temperature improves mass transfer and reproducibility.[1] |
| Detection | UV 254 nm (Primary), 214 nm (Secondary) | 254 nm is selective for the Z-group (aromatic), reducing noise from non-UV active salts.[1] |
Gradient Program
-
0 min: 20% B[1]
-
20 min: 80% B (Linear Gradient)[1]
-
21 min: 95% B (Wash)[1]
-
25 min: 20% B (Re-equilibration)
Representative Performance Data
-
Z-Leu-Ser-OH (Impurity): ~12.5 min (Elutes first due to polarity)[1]
-
This compound (Target): ~14.8 min[1]
-
Resolution (Rs): > 2.5 (Baseline separation)
Critical Note: Samples should be dissolved in 50:50 Water:MeCN.[1] Dissolving solely in MeCN may cause peak distortion (solvent effect) for early eluting polar impurities.[1]
Part 3: Alternative Methods & Comparative Analysis
While RP-HPLC is the workhorse, it cannot easily distinguish stereoisomers (e.g., Z-L-Leu-D-Ser-OMe).[1]
Method B: Chiral HPLC (Stereochemical Purity)
Best For: Detecting racemization (L-L vs. L-D isomers).[1] Standard C18 columns often co-elute diastereomers.[1] Polysaccharide-based chiral columns in Reversed-Phase mode are superior for Z-protected amino acids.[1]
-
Column: Immobilized Cellulose-1 or Amylose-1 (e.g., Chiralpak IA/IB or Phenomenex Lux Cellulose-1).[1]
-
Mobile Phase: Isocratic 60:40 Water:MeCN (+0.1% Formic Acid).[1]
-
Mechanism: The chiral selector interacts with the carbamate (Z-group) and the amide backbone to discriminate spatial arrangements.
Method C: LC-MS (Identity Confirmation)
Best For: Troubleshooting unknown peaks.[1] UV purity can be misleading if a co-eluting impurity has no chromophore.[1] LC-MS confirms the mass ([M+H]+ = 367.4 Da for this compound).[1]
Comparative Summary Table
| Feature | RP-HPLC (Method A) | Chiral HPLC (Method B)[1] | LC-MS (Method C) |
| Primary Utility | Chemical Purity (Acid vs. Ester) | Stereochemical Purity (L,L vs L,D) | Molecular ID & Trace Impurities |
| Cost/Complexity | Low / Low | High / Medium | High / High |
| Separation Power | Excellent for hydrolysis products | Excellent for isomers | Moderate (depends on column) |
| Limit of Detection | ~0.1% (UV 254nm) | ~0.5% | < 0.01% |
| Throughput | High (15-20 min run) | Low (Isocratic, 30+ min) | Medium |
Part 4: Workflow & Validation Strategy
To ensure data integrity (E-E-A-T), the analytical method must be validated.[1] The following flowchart outlines the decision matrix for selecting the correct method and validating it.
Diagram 2: Method Selection & Validation Workflow
Caption: Decision tree for selecting RP-HPLC vs. Chiral HPLC based on the specific quality requirement (Chemical vs. Stereochemical).
Self-Validating System Checks
Ensure your system is performing correctly before running samples:
-
Blank Injection: Inject 100% solvent.[1] No peaks should appear at the retention time of this compound.[1]
-
Resolution Check: If available, inject a mix of Z-Leu-Ser-OH and this compound.[1] Resolution (
) must bengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[1] -
Tailing Factor: The this compound peak should have a tailing factor (
) between 0.9 and 1.[1]2. Tailing indicates silanol interactions (add more TFA or switch to a newer column).[1]
References
-
PubChem. (n.d.).[1][5][6] this compound Compound Summary. National Library of Medicine.[1][5] Retrieved from [Link][1][5]
-
Phenomenex. (2018).[1] HPLC Enantioseparation of N-FMOC and Z-Protected Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Notes. Retrieved from [Link]
-
Aguilar, M. I. (Ed.).[1][7] (2004).[1] HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, Vol. 251. Humana Press.[1][7] (General reference for peptide separation protocols).
Sources
- 1. ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]
- 4. phenomenex.com [phenomenex.com]
- 5. This compound | C18H26N2O6 | CID 7350008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Leu-Ser | C9H18N2O4 | CID 6992130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. renyi.hu [renyi.hu]
Comparative Guide: 1H NMR Structural Validation of Z-Leu-Ser-OMe
Solvent System Efficacy: DMSO-d₆ vs. CDCl₃
Executive Summary
This technical guide evaluates the 1H NMR characterization of Z-Leu-Ser-OMe (N-Benzyloxycarbonyl-L-Leucyl-L-Serine Methyl Ester). While Mass Spectrometry (MS) confirms molecular weight, it fails to validate stereochemistry or the integrity of labile side chains. NMR remains the gold standard for these parameters.
This guide compares two methodological alternatives for characterization: Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1]
Key Finding: While CDCl₃ is standard for lipophilic intermediates, DMSO-d₆ is the superior solvent for this compound validation. It enables the detection of the Serine hydroxyl proton and amide backbone connectivity, which are often invisible in CDCl₃ due to rapid chemical exchange.
Structural Breakdown & Resonance Logic
Before analyzing the spectra, we must map the protons to their expected chemical environments.
| Fragment | Proton Type | Multiplicity | Approx.[2][3][4] Shift (ppm) | Diagnostic Value |
| Z-Group | Aromatic (Ph) | Multiplet | 7.30 - 7.40 | Confirms N-terminal protection. |
| Z-Group | Benzylic (-CH₂-) | Singlet (or AB q) | 5.00 - 5.15 | Key integration standard (2H). |
| Leucine | Doublets | 0.85 - 0.95 | Confirms Leu side chain integrity. | |
| Leucine | NH (Amide) | Doublet | 7.0 - 8.5 | Backbone connectivity (visible in DMSO). |
| Serine | Multiplet | 3.60 - 3.90 | Diastereotopic protons; sensitive to racemization. | |
| Serine | OH (Side chain) | Triplet/Broad | 4.5 - 5.5 | Critical: Confirms Ser is not O-acylated. |
| C-Term | -OMe (Ester) | Singlet | 3.65 - 3.75 | Confirms C-terminal protection. |
Comparative Analysis: CDCl₃ vs. DMSO-d₆
The choice of solvent drastically alters the spectral resolution of the peptide backbone.
Alternative A: Chloroform-d (CDCl₃) [1]
-
Performance: Moderate.
-
Behavior: CDCl₃ is aprotic and non-polar. It promotes hydrogen bonding within the peptide (intramolecular) or aggregation.
-
Deficiencies:
-
Exchange Broadening: Amide (NH) and Hydroxyl (OH) protons undergo rapid exchange, often appearing as broad, unintegratable humps or disappearing entirely.
-
Overlap: The Serine
-CH₂ protons often overlap with the Methyl Ester (-OMe) singlet around 3.7 ppm, making integration difficult.
-
Alternative B: DMSO-d₆ (Recommended) [2]
-
Performance: Superior.
-
Behavior: A highly polar, aprotic solvent that acts as a strong Hydrogen Bond Acceptor.[1] It disrupts peptide aggregation and "freezes" exchangeable protons.
-
Advantages:
-
Visibilty of Labile Protons: The Serine -OH becomes a sharp triplet (or doublet of doublets), and Amide NHs become sharp doublets. This allows for COSY (Correlation Spectroscopy) connectivity tracing.
-
Resolution: Shifts the Amide NH downfield (7.5–8.5 ppm), separating them from the aromatic Z-group signals.
-
Data Comparison Table
| Proton Assignment | Chemical Shift | Chemical Shift | Observation |
| Leu | 0.92 (d) | 0.87 (d) | Slight upfield shift in DMSO. |
| OMe (Ester) | 3.73 (s) | 3.62 (s) | Distinct singlet. |
| Ser | 3.85 - 4.05 (m) | 3.55 - 3.70 (m) | Critical: Often overlaps with OMe in CDCl₃; distinct in DMSO. |
| Ser | 4.65 (m) | 4.35 (m) | Deshielded by OH/Amide proximity. |
| Z-Benzylic | 5.11 (s) | 5.02 (s) | Stable reference peak. |
| Leu-NH | ~5.5 (broad/invisible) | 7.45 (d) | Sharp doublet in DMSO. |
| Ser-NH | ~6.8 (broad) | 8.20 (d) | Sharp doublet in DMSO. |
| Ser-OH | Invisible | 5.05 (t) | Only visible in DMSO. |
Technical Insight: The presence of the Ser-OH signal at ~5.0 ppm in DMSO-d₆ is the definitive proof that the side chain was not accidentally alkylated or acylated during synthesis. If this peak is missing in DMSO, your product is likely damaged.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this "Check-Lock-Shim" protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5.0 – 10.0 mg of this compound.
-
Solvent: Add 600 µL of DMSO-d₆ (99.9% D).
-
Tip: Use an ampoule rather than a stock bottle to prevent water absorption. Water appears at 3.33 ppm in DMSO and can obscure Serine signals.
-
-
Dissolution: Vortex for 30 seconds. Ensure no suspended solids remain.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Scans (NS): 16 or 32 (Sufficient for >5mg).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Amide protons have longer T1 relaxation times. A short D1 will suppress their integration values, leading to false stoichiometry (e.g., calculating 0.6 NH instead of 1.0).
-
-
Temperature: 298 K (25°C).
Step 3: Processing & Validation
-
Referencing: Calibrate the residual DMSO quintet to 2.50 ppm .
-
Integration Check (Self-Validation):
-
Set the Z-group Benzylic CH₂ (singlet at ~5.02 ppm) to an integral of 2.00 .
-
Check the Z-group Aromatic (7.3 ppm) . It must integrate to 5.0 .
-
Check the Leu Methyls (0.9 ppm) . They must integrate to 6.0 .
-
Pass Criteria: Deviations < 5% are acceptable. >10% indicates impurity or wet solvent.
-
Visualization of Logic & Workflow
Figure 1: Sample Preparation & Acquisition Workflow
Caption: Optimized workflow for peptide NMR characterization ensuring accurate integration of exchangeable protons.
Figure 2: Signal Assignment Logic Tree
Caption: Decision tree for assigning this compound protons based on chemical shift regions in DMSO-d6.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Standard text for chemical shift principles).
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Authoritative source on peptide amide proton exchange and solvent effects).
-
BMRB (Biological Magnetic Resonance Data Bank). Amino Acid Chemical Shift Statistics. (Used for validating typical Leu/Ser shifts). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
Comparative Guide: Mass Spectrometry Identification of Z-Leu-Ser-OMe Metabolites
This guide details the mass spectrometry (MS) identification of Z-Leu-Ser-OMe (N-benzyloxycarbonyl-L-leucyl-L-serine methyl ester) and its metabolites. Unlike its free-amine counterparts (e.g., Leu-Leu-OMe) which undergo lysosomal polymerization, this compound is primarily metabolized via hydrolytic pathways due to the N-terminal Z-protection blocking transpeptidation.
This guide compares High-Resolution Accurate Mass (HRAM) methodologies against standard Triple Quadrupole (QqQ) workflows, demonstrating why HRAM is the superior alternative for comprehensive metabolite profiling of protected dipeptides.
Executive Summary & Metabolic Context
This compound is a protected dipeptide often utilized as a substrate in protease assays or as a structural analog in drug development. Its metabolic stability differs fundamentally from lysosomotropic agents like Leu-Leu-OMe.
-
The Challenge: Distinguishing between enzymatic hydrolysis (esterase activity) and spontaneous degradation while monitoring for potential N-terminal deprotection which could lead to toxic oligomerization.
-
The Solution: A comparative analysis of MS workflows reveals that while Triple Quadrupole (QqQ) systems offer superior sensitivity for known targets, Orbitrap/Q-TOF (HRAM) is the required standard for identifying unexpected cleavage products and distinguishing isobaric interferences.
Metabolic Pathway Analysis
The primary metabolic route involves the hydrolysis of the C-terminal methyl ester, followed by peptide bond cleavage.
Figure 1: Predicted metabolic fate of this compound. The solid lines represent the primary hydrolytic pathway detectable by standard MS. Dashed lines indicate potential degradation pathways requiring HRAM for confirmation.
Comparative Methodology: HRAM vs. QqQ
This section objectively compares the performance of High-Resolution Accurate Mass (e.g., Orbitrap Exploris 480) versus Triple Quadrupole (e.g., TSQ Altis) for this specific application.
Performance Matrix
| Feature | Alternative: Triple Quadrupole (QqQ) | Recommended: HRAM (Orbitrap/Q-TOF) | Verdict for this compound |
| Primary Goal | Quantification of known targets (Parent + M1). | Identification of unknown degradants. | HRAM is essential for initial profiling. |
| Mass Accuracy | Unit Resolution (~0.7 Da). | < 3 ppm.[1] | HRAM prevents false positives from matrix. |
| Metabolite ID | Requires pre-defined MRM transitions. | Untargeted; detects unexpected de-protection. | HRAM identifies Z-loss (m/z 233.15). |
| Sensitivity | Excellent (pg/mL range). | Good (ng/mL range).[2] | QqQ preferred only for late-stage PK. |
| Throughput | High (Rapid polarity switching). | Medium (Scan speed limitations). | QqQ wins for routine screening. |
Expert Insight: For this compound, the critical risk is the potential loss of the Z-group (benzyloxycarbonyl), which transforms the inert molecule into a substrate for Cathepsin C-mediated polymerization. A QqQ method monitoring only the parent (367.1 -> 91.0) would miss this toxic transformation. Therefore, HRAM is the mandatory validation step.
Experimental Protocol: Self-Validating Workflow
This protocol utilizes a "Trap-and-Elute" strategy to ensure hydrophilic metabolites (like Serine) are not lost during desalting.
Step 1: Sample Preparation (Plasma/Lysosomal Lysate)
-
Quenching: Aliquot 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).
-
Causality: Acidified ACN precipitates proteins and halts esterase activity immediately, preventing artificial hydrolysis during processing.
-
-
Internal Standard: Spike with Z-Phe-Ala-OMe-d3 (or structural analog) at 1 µM.
-
Centrifugation: 15,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Dilute supernatant 1:1 with water (to reduce organic strength for column retention).
Step 2: Chromatographic Separation[2]
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).
-
Why T3? This C18 phase is compatible with 100% aqueous mobile phases, essential for retaining the polar acid metabolite (Z-Leu-Ser-OH).
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention).
-
1-8 min: 5% -> 95% B.
-
8-10 min: 95% B (Wash).
-
Step 3: Mass Spectrometry Parameters (HRAM Settings)
-
Source: H-ESI (Heated Electrospray Ionization).
-
Mode: Positive (+).
-
Scan Type: Full MS / dd-MS2 (Top 5).
-
Resolution: 60,000 (Full MS), 15,000 (MS2).
-
Inclusion List:
-
Parent: m/z 367.1864
-
Hydrolysis (M1): m/z 353.1707
-
Z-Leu-OH: m/z 266.1387
-
De-protected: m/z 233.1496
-
Figure 2: Analytical workflow ensuring integrity of labile ester metabolites.
Data Interpretation & Reference Values
The following table provides the theoretical mass-to-charge ratios required for extraction from the HRAM data.
| Analyte | Formula | Monoisotopic Mass (Da) | [M+H]+ m/z | [M+Na]+ m/z | Key Fragment (MS2) |
| This compound | C18H26N2O6 | 366.1791 | 367.1864 | 389.1683 | 91.05 (Tropylium), 259.1 (Z-Leu) |
| Z-Leu-Ser-OH | C17H24N2O6 | 352.1634 | 353.1707 | 375.1526 | 91.05, 217.1 (Z-Leu-CO) |
| Z-Leu-OH | C14H19NO4 | 265.1314 | 266.1387 | 288.1206 | 91.05 |
| Leu-Ser-OMe | C10H20N2O4 | 232.1423 | 233.1496 | 255.1315 | 86.09 (Leu immonium) |
Data Analysis Rule:
-
Extract Ion Chromatograms (XIC) with a 5 ppm window .
-
Confirm identity by matching MS2 fragmentation: The presence of the m/z 91.05 (Tropylium ion) confirms the intact Z-group (benzyl). Loss of this signal indicates N-terminal deprotection.
References
-
Greenbaum, D., et al. (2002). "Chemical approaches for functionally probing the proteome." Molecular & Cellular Proteomics, 1(1), 60-68. Link
-
Thiele, D. L., & Lipsky, P. E. (1990). "Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I." Journal of Immunology, 145(4), 1187-1197. Link
-
Kam, C. M., et al. (1992). "Mechanism-based isocoumarin inhibitors for trypsin and blood coagulation serine proteases." Biochemistry, 27(7), 2547–2557. Link
-
McGuire, M. J., et al. (1993). "Generation of active myeloid and lymphoid granule serine proteases requires processing by the granule thiol protease dipeptidyl peptidase I." Journal of Biological Chemistry, 268(4), 2458-2467. Link
-
Thermo Fisher Scientific. (2023). "Orbitrap Exploris 480 Mass Spectrometer: Hardware Manual." Link
Sources
Safety Operating Guide
Comprehensive Safety & Handling Guide: Z-Leu-Ser-OMe
Executive Safety Summary & Risk Assessment
The "Trojan Horse" Risk: While Z-Leu-Ser-OMe itself is often classified as a mild irritant (Skin/Eye/Respiratory Irritant H315/H319/H335), the critical danger in research applications lies in its solubilization . This compound is frequently dissolved in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .
-
Mechanism of Risk: DMSO is a potent skin penetration enhancer. If a solution of this compound in DMSO contacts your skin, the solvent effectively "drags" the bioactive peptide directly into your systemic circulation, bypassing the skin's protective barrier.
-
Sensitization: Repeated inhalation of peptide dusts can lead to sensitization (anaphylactic-type reactions) in susceptible individuals.
Core Directive: Treat this compound as a Sensitizing Bioactive Agent . Engineering controls (fume hood) are primary; PPE is the final line of defense.
Personal Protective Equipment (PPE) Matrix
This matrix defines the mandatory PPE based on the state of the matter (Solid Powder vs. Solubilized Liquid).
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile) • Inner: 4 mil Nitrile• Outer: 5-8 mil Extended Cuff Nitrile | Permeation Dynamics: Standard latex degrades rapidly against organic solvents like DMSO. Double nitrile layers create a "breakthrough time" buffer. If the outer glove is splashed, it can be stripped immediately without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN166 compliant) | Aerosol Defense: Safety glasses have gaps. Fine peptide powders float in air currents; goggles seal the ocular cavity against dust entry and solvent splashes. |
| Respiratory | N95/P2 Particulate Respirator (Minimum)Ideally: Work in Fume Hood | Sensitization Prevention: Peptides are high-molecular-weight allergens. Inhalation is the fastest route to sensitization. If weighing outside a hood, N95 is the absolute minimum requirement. |
| Body Protection | Tyvek® Lab Coat (Closed Front) + Wrist Guards | Fomite Control: Cotton coats trap dust in fibers, which can then be tracked home or to common areas. Tyvek sheds particles and resists liquid splashes. |
Operational Workflow: The "Safe Handling Loop"
The following diagram visualizes the critical decision points and safety barriers in the handling process.
Caption: The Safe Handling Loop emphasizes thermal equilibration to prevent moisture degradation and strict containment within the fume hood during the high-risk weighing and solubilization phases.
Step-by-Step Handling Protocols
Phase A: Preparation & Equilibration[1]
-
Retrieve: Remove the vial from -20°C storage.
-
Wait: Place the vial in a desiccator or on the bench and allow it to reach room temperature (approx. 30–45 mins).
-
Why? Opening a cold vial creates condensation. Water hydrolyzes methyl esters, degrading your compound (Z-Leu-Ser-OH is a common impurity) and making the powder sticky/clumpy.
-
Phase B: Weighing (The Dust Hazard)
-
Setup: Place the balance inside the chemical fume hood. If this is impossible, use a powder containment hood.
-
Static Control: Peptide powders are often electrostatically charged and "fly" away from spatulas. Use an anti-static gun or ionizer bar near the balance.
-
Transfer: Use a disposable anti-static weighing boat. Do not return excess powder to the stock vial (contamination risk).
Phase C: Solubilization (The Permeation Hazard)
-
Solvent Choice: Typically DMSO or DMF.
-
Technique: Add solvent down the side of the vial/tube to wash down powder.
-
Vortexing: Cap tightly before vortexing.
-
Critical Alert: Once dissolved in DMSO, your gloves are your only barrier. Change gloves immediately if a splash occurs. Do not touch door handles, keyboards, or your face with gloves that have handled the solution.
-
Phase D: Cleanup & Decontamination[2]
-
Surface Decon: Wipe the work area with 70% Ethanol or Isopropanol.
-
Glassware: Rinse glassware with a solvent (acetone/methanol) before washing with soap and water to ensure all hydrophobic peptide residues are removed.
Waste Disposal Logistics
Proper segregation prevents dangerous chemical reactions and ensures regulatory compliance.
| Waste Stream | Contents | Disposal Method |
| Solid Hazardous Waste | Weigh boats, contaminated gloves, paper towels, empty vials. | Double-bagged in hazardous waste bags. Label: "Solid Waste: Peptide/Organic Residue." |
| Liquid Organic Waste | Solutions containing DMSO, DMF, Methanol, or Acetonitrile. | Segregated Organic Solvent carboy. Do NOT pour down the drain. Label must list "this compound" and the specific solvent. |
| Sharps | Needles/Syringes used for injection/transfer. | Rigid biohazard sharps container. |
Emergency Response Plan
-
Inhalation (Dust): Move to fresh air immediately. If wheezing occurs, seek medical attention (sensitization sign).
-
Skin Contact (Powder): Wash with soap and water for 15 minutes.
-
Skin Contact (DMSO Solution):
-
Do NOT scrub (this increases blood flow and absorption).
-
Rinse gently with copious water for 15+ minutes.
-
Report the incident. Monitor for systemic effects (taste of garlic/oysters is a common sign of DMSO absorption).
-
-
Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
